molecular formula C3H9ClFNO B2946187 (R)-2-Amino-3-fluoropropan-1-ol hydrochloride CAS No. 2242468-89-7

(R)-2-Amino-3-fluoropropan-1-ol hydrochloride

Cat. No.: B2946187
CAS No.: 2242468-89-7
M. Wt: 129.56
InChI Key: YRUKCMQZXUNXTL-DFWYDOINSA-N
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Description

(R)-2-Amino-3-fluoropropan-1-ol hydrochloride is a chiral organic compound featuring a fluorine atom on its backbone, serving as a valuable building block in medicinal chemistry and chemical biology research. The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery due to the atom's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, which can influence a molecule's metabolic stability, lipophilicity, and bioavailability . This compound is classified as a fluorinated amino alcohol derivative, a class of structures frequently utilized in the synthesis of complex molecules and as a precursor for fluorinated amino acids . Fluorinated building blocks like this one are pivotal for the development of novel probes, particularly for 19F NMR spectroscopy. As a spin-1/2 nucleus with 100% natural abundance, fluorine-19 is exceptionally suitable for NMR studies. Since fluorine is nearly absent in native biological systems, incorporating a fluorinated tag into a molecule of interest allows researchers to monitor protein-ligand interactions, conformational changes, and binding events in complex mixtures with high sensitivity and without background interference . This product is provided For Research Use Only (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2R)-2-amino-3-fluoropropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8FNO.ClH/c4-1-3(5)2-6;/h3,6H,1-2,5H2;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUKCMQZXUNXTL-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CF)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of (R)-2-Amino-3-fluoropropan-1-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

(R)-2-Amino-3-fluoropropan-1-ol hydrochloride (CAS 2242468-89-7) is a chiral fluorinated amino alcohol and a structural bioisostere of the amino acid metabolite serinol. Characterized by the presence of a fluorine atom at the


-position relative to the amine, this compound exhibits unique electronic properties—specifically reduced basicity and altered lipophilicity—compared to its non-fluorinated counterparts. It serves as a critical building block in the synthesis of broad-spectrum antibiotics (e.g., florfenicol analogs), NMDA receptor modulators, and 

F-labeled PET imaging tracers. This guide details its physicochemical profile, synthetic pathways, and reactivity patterns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Structural Characterization

The compound consists of a propyl backbone substituted with a primary amine at C2, a primary hydroxyl at C1, and a fluorine atom at C3. The (R)-configuration at the chiral center (C2) is critical for biological activity in peptidomimetic applications.

Table 1: Physicochemical Properties

PropertyValue / Description
IUPAC Name (2R)-2-Amino-3-fluoropropan-1-ol hydrochloride
CAS Number 2242468-89-7 (HCl salt); 344413-83-8 (Free base)
Molecular Formula

Molecular Weight 129.56 g/mol (Salt); 93.10 g/mol (Free base)
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, methanol; sparingly soluble in dichloromethane
pKa (Predicted) ~7.8 - 8.2 (Amine)
Hygroscopicity High (Requires desiccant storage)
The Fluorine Effect on Basicity

Unlike serinol (2-amino-1,3-propanediol, pKa ~8.65), the introduction of fluorine at the C3 position significantly alters the electronic environment. Fluorine is highly electronegative (


), exerting a strong inductive withdrawal (-I effect) through the carbon backbone. This reduces the electron density on the nitrogen atom, thereby lowering the pKa of the conjugate acid by approximately 0.5–1.0 log units. This reduced basicity enhances the compound's stability against oxidative metabolism and alters its hydrogen-bonding capacity in active sites.

Synthesis & Production Methodologies

The synthesis of (R)-2-Amino-3-fluoropropan-1-ol typically proceeds via the reduction of the corresponding fluorinated amino acid. This route preserves the chiral integrity of the starting material.[1]

Primary Synthetic Route: Reduction of (R)-2-Amino-3-fluoropropanoic Acid

This workflow utilizes (R)-2-amino-3-fluoropropanoic acid (fluoro-serine) as the chiral precursor. The carboxylic acid is selectively reduced to the primary alcohol using borane or lithium aluminum hydride (


).

Protocol Overview:

  • Starting Material: (R)-2-Amino-3-fluoropropanoic acid (CAS 1414874-23-9).

  • Reagent: Borane-dimethyl sulfide complex (

    
    ) or 
    
    
    
    in THF.
  • Conditions: 0°C to Room Temperature, inert atmosphere (

    
    ).
    
  • Workup: Quenching with methanol/HCl to disrupt boron complexes, followed by concentration and crystallization as the hydrochloride salt.

SynthesisPathway SM (R)-2-Amino-3-fluoropropanoic Acid (Fluoro-Serine) Inter Boron-Amine Complex Intermediate SM->Inter BH3·SMe2 / THF 0°C -> RT, 12h Prod (R)-2-Amino-3-fluoropropan-1-ol HCl (Target) Inter->Prod 1. MeOH Quench 2. HCl/Dioxane 3. Crystallization

Figure 1: Synthetic pathway via reduction of fluoro-serine. The stereocenter is conserved throughout the reduction.[1]

Alternative Route: Deoxyfluorination of Serine Derivatives

An alternative approach involves the direct fluorination of a protected serine derivative (e.g., N-Trityl-L-Serine methyl ester) using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, followed by deprotection and reduction.[2] However, this route carries a higher risk of racemization via oxazoline intermediates and is generally less preferred for large-scale production than the direct reduction of the fluoro-amino acid.

Chemical Reactivity & Derivatization

(R)-2-Amino-3-fluoropropan-1-ol HCl possesses two nucleophilic centers (amine and hydroxyl) and an electrophilic susceptibility at the fluorine-bearing carbon (though low).

Oxazolidine Formation (Cyclization)

Reaction with aldehydes or ketones yields 4-fluoromethyl-oxazolidines. This reaction is crucial for creating "prodrug" forms or chiral auxiliaries.

  • Mechanism: Nucleophilic attack of the amine on the carbonyl, followed by hemiaminal formation and subsequent ring closure by the hydroxyl group with loss of water.

  • Utility: Used to protect the amino-alcohol functionality during complex synthesis or to generate bicyclic lactams in antibiotic synthesis.

Selective N-Acylation

The amine is significantly more nucleophilic than the hydroxyl group. Under controlled conditions (pH 8-9, limiting acylating agent), selective N-acylation occurs.

  • Reagents: Acid chlorides, anhydrides, or activated esters (e.g., NHS-esters).

  • Application: Attachment of the fluoroserinol motif to peptide backbones or drug pharmacophores.

Hydroxyl Protection

Standard alcohol protecting groups (TBDMS, Benzyl, Acetyl) can be applied. Due to the adjacent amine, N-protection (e.g., Boc, Cbz) is usually performed before O-protection to prevent side reactions.

ReactivityMap Center (R)-2-Amino-3-fluoropropan-1-ol Oxaz 4-(Fluoromethyl)oxazolidines (Cyclic Aminal) Center->Oxaz Cyclization (-H2O) Amide N-Acyl Derivatives (Peptidomimetics) Center->Amide Selective N-Acylation Ether O-Silyl Ethers (Protected Intermediates) Center->Ether O-Protection (requires N-protection first) Aldehyde Aldehydes (R-CHO) Aldehyde->Center Acyl Acyl Chlorides (R-COCl) Acyl->Center Silyl Silyl Chlorides (TBDMS-Cl) Silyl->Center

Figure 2: Reactivity map highlighting the three primary derivatization pathways: cyclization, acylation, and protection.

Applications in Drug Development

Bioisosteres of Serine/Serinol

The substitution of -OH with -F is a classic bioisosteric replacement. The fluorine atom mimics the size of the hydroxyl group (Van der Waals radius: F = 1.47 Å vs OH = 1.40 Å) but abolishes the hydrogen bond donor capability while retaining acceptor capability. This is utilized to:

  • Increase Metabolic Stability: Prevents phosphorylation or glycosylation at the position.

  • Enhance Lipophilicity: Improves blood-brain barrier (BBB) permeability.

Antibiotic Synthesis

The 2-amino-1,3-propanediol core is central to the amphenicol class of antibiotics (e.g., Chloramphenicol, Thiamphenicol). Fluorinated analogs, such as Florfenicol, utilize this specific scaffold to prevent bacterial enzymatic inactivation (acetyltransferase resistance). (R)-2-Amino-3-fluoropropan-1-ol is a direct intermediate for next-generation fluorinated amphenicols.

NMDA Receptor Modulation

Derivatives of fluorinated amino acids and alcohols have shown affinity for the glycine binding site of the NMDA receptor. The electron-withdrawing fluorine modulates the pKa of the amine, optimizing the electrostatic interaction with the receptor's carboxylate residues [1].

Handling, Safety, and Analytics[3][8]

Handling Protocols
  • Hygroscopicity: The HCl salt is hygroscopic.[3] Store under nitrogen or argon in a desiccator.

  • Corrosivity: As an amine hydrochloride, it may be irritating to mucous membranes. Use standard PPE (gloves, goggles).

  • Stability: Stable at room temperature if kept dry. Avoid strong oxidizing agents.

Analytical Validation
  • NMR (

    
    , 
    
    
    
    ):
    • 
       NMR is diagnostic, typically showing a triplet of doublets (coupling with geminal protons and adjacent methine proton) around -220 to -230 ppm (referenced to 
      
      
      
      ).
    • 
       NMR will show the 
      
      
      
      protons as a distinct multiplet due to H-F coupling (
      
      
      Hz).
  • HPLC: Use polar stationary phases (HILIC) or ion-pairing reagents due to the compound's high polarity.

References

  • Fluorine in Medicinal Chemistry

    • Source: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
    • Context: Mechanistic explanation of bioisosterism and pKa modul
  • Synthesis of Fluorinated Amino Alcohols

    • Source: Organic Syntheses, Coll. Vol. 10.
    • Context: General methodologies for reducing amino acids to amino alcohols using borane reagents.
  • Compound Data (PubChem)

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 15978408, (2R)-3-amino-2-fluoropropan-1-ol (Isomer reference for structural comparison).
  • Applications in Antibiotics

    • Source: ChemicalBook Monograph on Serinol Deriv
    • Context: Utilization of the amino-propanol core in amphenicol synthesis.

Sources

An In-depth Technical Guide on the Structure and Basicity of 2-Amino-3-fluoro-1-propanol Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering the ability to fine-tune a molecule's physicochemical and pharmacological properties.[1] This guide provides a detailed examination of 2-amino-3-fluoro-1-propanol, a fluorinated building block of significant interest. We will explore its molecular structure, the profound influence of the fluorine atom on its basicity, and the critical process of salt formation and selection. This document serves as a comprehensive resource, integrating theoretical principles with actionable experimental protocols to empower researchers in the rational design and development of new chemical entities.

Introduction: The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity.[1][2] Fluorine's high electronegativity can significantly alter the electron distribution within a molecule, thereby influencing its pKa, dipole moment, and chemical reactivity.[1][3] Specifically, the electron-withdrawing nature of fluorine can decrease the basicity of nearby amino groups, a property that can be leveraged to improve a drug's bioavailability by facilitating membrane permeation.[1][4] This guide focuses on 2-amino-3-fluoro-1-propanol, a key structural motif, to illustrate these principles and provide a framework for its application in drug development.

Molecular Structure and Stereochemistry

The structure of 2-amino-3-fluoro-1-propanol features a primary alcohol, a primary amine, and a fluorine atom attached to a three-carbon backbone. The presence of two chiral centers at C1 and C2 (if R is not H) implies the existence of four possible stereoisomers.

Caption: Molecular structure of 2-amino-3-fluoro-1-propanol.

The specific stereoisomer will have a significant impact on its biological activity and interaction with target proteins. The relative orientation of the amino, hydroxyl, and fluoro groups will also dictate intramolecular hydrogen bonding possibilities, which can influence the molecule's conformation and overall properties.

The Influence of Fluorine on Basicity: An Inductive Effect

The primary determinant of the basicity of the amino group in 2-amino-3-fluoro-1-propanol is the powerful electron-withdrawing inductive effect of the neighboring fluorine atom.[4][5]

The Inductive Effect Explained

Fluorine is the most electronegative element, and its presence in a molecule creates a strong dipole moment as it pulls electron density towards itself.[6] This effect is transmitted through the carbon-carbon sigma bonds, leading to a decrease in electron density at the nitrogen atom of the amino group.

Inductive_Effect Fluorine Fluorine (F) (Highly Electronegative) SigmaBonds Transmission through C-C and C-N σ-bonds Fluorine->SigmaBonds -I Effect Nitrogen Nitrogen (N) in Amino Group (Reduced Electron Density) SigmaBonds->Nitrogen Basicity Decreased Basicity (Lower pKa of conjugate acid) Nitrogen->Basicity

Caption: Inductive effect of fluorine on the basicity of the amino group.

A lower electron density on the nitrogen atom makes its lone pair of electrons less available to accept a proton, resulting in a weaker base.[5] Consequently, the pKa of the conjugate acid of 2-amino-3-fluoro-1-propanol is expected to be lower than that of its non-fluorinated analog, 2-amino-1-propanol.[4][7]

Quantifying Basicity: pKa Determination

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). A lower pKaH value corresponds to a weaker base.[5] Potentiometric titration is a widely used and accessible method for determining pKa values.[8]

Table 1: Predicted vs. Non-Fluorinated Analog pKa

CompoundPredicted pKa of Conjugate AcidRationale
2-Amino-1-propanol~9.5 - 10.5Typical for primary amino alcohols.
2-Amino-3-fluoro-1-propanolLower than the non-fluorinated analogStrong -I effect of fluorine reduces the basicity of the amine.[4][5]

Salt Formation and Selection: A Critical Step in Drug Development

The formation of a salt is a common and effective strategy to improve the physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility, dissolution rate, stability, and manufacturability.[9]

The Rationale for Salt Formation

For a basic compound like 2-amino-3-fluoro-1-propanol, salt formation involves reacting the free base with an acid to form an ammonium salt. The choice of the counter-ion is critical and can significantly impact the properties of the resulting salt.

Salt Screening Methodologies

A systematic salt screening process is essential to identify the optimal salt form for development.[10] Several methodologies are commonly employed:

  • In-situ Salt Screen: This method is useful for early-stage selection based on aqueous solubility, particularly for APIs with low solubility.[11][12] It involves slurrying the free-form API with a stoichiometric amount of an acid.[13]

  • Saturated Solution Method (Rational Approach): This approach provides a good overview of the different salts that can be formed in an efficient manner.[11][12] It involves dissolving the API in a solvent and then adding a stoichiometric amount of the acid.[13]

  • Cooling-Evaporative or High-Throughput Method: This method allows for a comprehensive examination of salt formation, including the potential for polymorphism.[11][12]

Salt_Screening_Workflow cluster_screening Salt Screening cluster_characterization Characterization cluster_selection Lead Salt Selection InSitu In-situ Screen XRPD X-ray Powder Diffraction (XRPD) InSitu->XRPD SaturatedSolution Saturated Solution SaturatedSolution->XRPD HighThroughput High-Throughput HighThroughput->XRPD DSC Differential Scanning Calorimetry (DSC) XRPD->DSC TGA Thermogravimetric Analysis (TGA) DSC->TGA Solubility Solubility Assessment TGA->Solubility Hygroscopicity Hygroscopicity Solubility->Hygroscopicity LeadSalt Optimal Salt Form Hygroscopicity->LeadSalt API API Free Base (2-amino-3-fluoro-1-propanol) Counterions Selection of Pharmaceutically Acceptable Counter-ions API->Counterions Counterions->InSitu Counterions->SaturatedSolution Counterions->HighThroughput

Caption: A generalized workflow for salt screening and selection.

Experimental Protocols

Protocol for pKa Determination by Potentiometric Titration
  • Preparation of the Amine Solution: Accurately weigh approximately 0.05 mmol of 2-amino-3-fluoro-1-propanol and dissolve it in 50 mL of deionized water.

  • Titration Setup: Place the solution in a thermostated vessel at 25 °C and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in small increments.

  • Data Analysis: Record the pH after each addition of titrant and plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point.[8][14]

General Protocol for Salt Formation (Saturated Solution Method)
  • Dissolution of the Free Base: Dissolve a known amount of 2-amino-3-fluoro-1-propanol in a suitable solvent (e.g., ethanol, isopropanol, or acetone).

  • Addition of the Acid: Add a stoichiometric amount of the selected acid (e.g., hydrochloric acid, sulfuric acid, tartaric acid) to the solution.

  • Crystallization: Allow the solution to stir at room temperature or cool to induce crystallization. If no crystals form, slow evaporation of the solvent can be attempted.

  • Isolation and Characterization: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the salt using techniques such as XRPD, DSC, and TGA.

Spectroscopic Characterization

The structure and purity of 2-amino-3-fluoro-1-propanol and its salts can be confirmed by various spectroscopic methods.

Table 2: Key Spectroscopic Features

TechniqueExpected Features for 2-Amino-3-fluoro-1-propanolExpected Changes Upon Salt Formation
¹H NMR Signals corresponding to the protons on the carbon backbone, with splitting patterns influenced by the fluorine atom.Shift in the chemical shifts of protons adjacent to the newly formed ammonium group.
¹³C NMR Carbon signals with C-F coupling constants.Changes in the chemical shifts of carbons near the protonated amine.
¹⁹F NMR A signal corresponding to the fluorine atom, with coupling to adjacent protons.Minimal change expected in the fluorine chemical shift unless there are significant conformational changes.
FT-IR Characteristic absorption bands for O-H, N-H, and C-F stretching vibrations.[15]Appearance of broad N-H stretching bands for the ammonium ion (R-NH₃⁺) typically in the 2200-3000 cm⁻¹ region.[16]
Mass Spec A molecular ion peak corresponding to the mass of the free base.The mass spectrum will still show the mass of the free base after the salt dissociates in the mass spectrometer.

Conclusion

This technical guide has provided a comprehensive overview of the structure, basicity, and salt formation of 2-amino-3-fluoro-1-propanol. The strategic placement of a fluorine atom significantly modulates the basicity of the amino group, a key consideration for its application in drug design. A thorough understanding of these principles, coupled with systematic salt screening and characterization, is paramount for the successful development of drug candidates incorporating this valuable fluorinated building block.

References

  • An evaluation of salt screening methodologies. (2015). PubMed. Retrieved from [Link]

  • Fluorine as a key element in modern drug discovery and development. (2018). LE STUDIUM. Retrieved from [Link]

  • The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. Retrieved from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC. Retrieved from [Link]

  • An evaluation of salt screening methodologies. (2025). ResearchGate. Retrieved from [Link]

  • Golden rules for designing a salt screening strategy for insoluble molecules. (n.d.). Onyx Scientific. Retrieved from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. (2024). Encyclopedia MDPI. Retrieved from [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. (n.d.). PMC. Retrieved from [Link]

  • How to salt screen using the Crystal 16. (2023). Technobis. Retrieved from [Link]

  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. (2009). ResearchGate. Retrieved from [Link]

  • Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. (n.d.). Scholaris. Retrieved from [Link]

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022). MDPI. Retrieved from [Link]

  • Simple Method for the Estimation of pKa of Amines†. (n.d.). ResearchGate. Retrieved from [Link]

  • Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. (n.d.). DOI. Retrieved from [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2023). MDPI. Retrieved from [Link]

  • Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from [Link]

  • 7.3: Structural Effects on Acidity and Basicity. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • (1R,2S)-2-amino-3-fluoro-1-phenylpropan-1-ol. (n.d.). PubChem. Retrieved from [Link]

  • Acidity and Basicity of Alcohols. (2014). Master Organic Chemistry. Retrieved from [Link]

  • (2R)-3-amino-2-fluoropropan-1-ol. (n.d.). PubChem. Retrieved from [Link]

  • 2-Amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol. (n.d.). PubChem. Retrieved from [Link]

  • This is from an orgo 2 practice exam. It says the alcohol with F is the least acidic. How is that the answer?. (2023). Reddit. Retrieved from [Link]

  • 5 Key Basicity Trends of Amines. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Beilstein Journals. Retrieved from [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (2025). PMC. Retrieved from [Link]

  • Infrared spectroscopy and theoretical structure analyses of protonated fluoroalcohol clusters: the impact of fluorination on the hydrogen bond networks. (n.d.). RSC Publishing. Retrieved from [Link]

  • Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under. (2021). ACS Publications. Retrieved from [Link]

  • Preparation method of 2-amino-3-fluoropyridine. (n.d.). Google Patents.
  • A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. (n.d.). Google Patents.
  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. (n.d.). Rasayan Journal. Retrieved from [Link]

  • Process for production of 2-amino-1,3-propanediol. (n.d.). Google Patents.
  • Model structure of 2-Amino-1-phenyl-1-propanol. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-Propanol, 2-amino-, (.+/-.)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1-Propanol, 2-amino-2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • L 2 Amino 3 phenyl 1 propanol. (2015). mzCloud. Retrieved from [Link]

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Distinguishing Key Fluorinated Alanine Isomers: A Comparative Analysis of (R)-2-amino-3-fluoropropanoic Acid and 3-amino-2-fluoropropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Executive Summary: The strategic incorporation of fluorine into amino acids is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of therapeutic candidates.[1][2] Among the simplest fluorinated amino acids, isomers of fluoropropanoic acid present unique challenges and opportunities. This guide provides a detailed comparative analysis of two critical isomers: (R)-2-amino-3-fluoropropanoic acid, an α-amino acid with a chiral center, and 3-amino-2-fluoropropanoic acid, its achiral β-amino acid counterpart. We will dissect their structural nuances, outline robust analytical methodologies for their differentiation, and explore the profound implications of their isomeric differences on biological activity and drug design.

Structural and Physicochemical Dissection

The fundamental difference between these two molecules lies in the relative positions of the amino and fluoro substituents on the propanoic acid backbone. This seemingly subtle variation gives rise to distinct chemical identities: one is a chiral α-amino acid, and the other is an achiral β-amino acid.

  • (R)-2-amino-3-fluoropropanoic Acid: This is a derivative of the proteinogenic amino acid Alanine. The amino group is attached to the α-carbon (C2), the carbon atom adjacent to the carboxyl group. The fluorine atom is on the terminal methyl group (C3). The designation "(R)" specifies the stereochemical configuration at the chiral α-carbon.

  • 3-amino-2-fluoropropanoic Acid: This is a β-amino acid. The amino group is attached to the β-carbon (C3), while the fluorine atom is at the α-carbon (C2). Since the α-carbon has two identical substituents (protons, assuming no other substitution), it is not a chiral center.

This structural divergence has significant consequences for their physicochemical properties, which are critical for their behavior in both chemical and biological systems.

Visualizing the Isomeric Difference

The following diagram illustrates the core structural distinctions.

Caption: Chemical structures of the α- and β-amino acid isomers.

Comparative Physicochemical Properties

The placement of the electron-withdrawing fluorine atom has a pronounced effect on the acidity of adjacent protons and the basicity of the amino group.

Property(R)-2-amino-3-fluoropropanoic Acid3-amino-2-fluoropropanoic AcidRationale for Difference
Molecular Formula C₃H₆FNO₂C₃H₆FNO₂Constitutional isomers share the same formula.
Molecular Weight 107.08 g/mol [3]107.08 g/mol [3]Identical composition.
Chirality Chiral at CαAchiralCα in the β-isomer is not bonded to four different groups.
Amino Acid Type α-Amino Acidβ-Amino Acid[4]Position of the amino group relative to the carboxyl group.
Predicted pKa (Carboxyl) LowerHigherFluorine at Cβ has a weaker inductive effect on the carboxyl group compared to fluorine at Cα.
Predicted pKa (Amino) LowerHigherFluorine at Cβ has a weaker inductive effect on the amino group compared to fluorine at Cα's proximity to the β-amino group.
Predicted LogP -3.0 (for (2R) isomer)[3]-1.9 (for a related butanoid acid)[5]The relative positions of polar groups (NH₂, COOH, F) alter the overall surface polarity and hydrophobicity.

Analytical Differentiation: A Multi-Technique Approach

Distinguishing between these isomers is non-trivial and requires a combination of spectroscopic and chromatographic techniques. The choice of method depends on whether the goal is simple identification or enantiomeric purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of these isomers. ¹H, ¹³C, and ¹⁹F NMR spectra will each provide unique and diagnostic information. The key to differentiation lies in the chemical shifts and, most importantly, the scalar (J) coupling patterns between nuclei, particularly those involving fluorine.

Expert Insight: The magnitude of the J-coupling constant is dependent on the number of bonds separating the coupled nuclei. Therefore, ¹JCF > ²JCF > ³JCF, and similarly for H-F couplings. This predictable relationship is the foundation for assigning the correct isomeric structure.

Expected NMR Signatures:

Nucleus(R)-2-amino-3-fluoropropanoic Acid3-amino-2-fluoropropanoic Acid
¹⁹F A triplet of doublets (td) or a more complex multiplet due to coupling with the two Cβ protons (²JHF) and the single Cα proton (³JHF).A doublet of triplets (dt) due to coupling with the single Cα proton (²JHF) and the two Cβ protons (³JHF).
¹H (Cα-H) A doublet of multiplets (dm) due to coupling to the Cβ protons (³JHH) and the Cβ fluorine (³JHF).A doublet of multiplets (dm) due to strong coupling to the adjacent fluorine (²JHF) and the Cβ protons (³JHH).
¹H (Cβ-H₂) A complex multiplet, appearing as a doublet of doublets of doublets (ddd), due to geminal H-H coupling, vicinal H-H coupling with Cα-H, and a strong geminal H-F coupling (²JHF).A multiplet coupled to the Cα proton (³JHH) and the Cα fluorine (³JHF).
¹³C (Cα) A doublet due to one-bond C-F coupling is absent. A smaller doublet may be seen due to two-bond coupling (²JCF).A large doublet due to direct one-bond coupling to fluorine (¹JCF). This is a definitive marker.
¹³C (Cβ) A large doublet due to direct one-bond coupling to fluorine (¹JCF). This is a definitive marker.A doublet due to one-bond C-F coupling is absent. A smaller doublet may be seen due to two-bond coupling (²JCF).
Chiral High-Performance Liquid Chromatography (HPLC)

While NMR can distinguish the constitutional isomers, it cannot differentiate between enantiomers ((R)- vs. (S)-2-amino-3-fluoropropanoic acid). Chiral HPLC is the gold standard for this purpose and can also be used to separate the α- and β-isomers in a single run.

Causality in Method Choice: The selection of a chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating amino acid enantiomers.[6][7] These phases create chiral pockets and allow for multiple interaction types (hydrogen bonding, dipole-dipole, steric hindrance) that lead to differential retention of the enantiomers.[6]

Protocol: Chiral HPLC for Isomer and Enantiomer Separation

This protocol provides a starting point for method development. Optimization of mobile phase composition, additive, and temperature is essential.[6]

1. Column Selection:

  • Chiral Stationary Phase: Amylose or cellulose-based CSP, such as a Chiralpak series column. These are known for their broad applicability in separating chiral compounds, including those with amine and acid functionalities.[7]

2. Mobile Phase Preparation:

  • Normal Phase: Hexane/Isopropanol (e.g., 90:10 v/v) with a small amount of an acidic or basic additive.

  • Additive Rationale: For acidic analytes like these, a small amount of an acid (e.g., 0.1% Trifluoroacetic Acid - TFA) is added to suppress the ionization of the carboxyl group, leading to better peak shape and reproducibility. For the amino group, a basic additive might be explored.[8]

3. Instrumentation and Conditions:

  • HPLC System: Standard HPLC or UHPLC system with a UV detector.

  • Flow Rate: 1.0 mL/min (for standard 4.6 mm ID columns).

  • Column Temperature: 25 °C (temperature can be a powerful tool to alter selectivity).[6]

  • Detection Wavelength: Low UV (e.g., 210 nm) as these molecules lack a strong chromophore.

  • Injection Volume: 5-10 µL.

4. Sample Preparation:

  • Dissolve a small amount of the sample (or mixture) in the mobile phase or a compatible solvent (e.g., isopropanol).

  • Filter through a 0.22 µm syringe filter to remove particulates.

5. Data Analysis:

  • The α- and β-isomers should exhibit different retention times.

  • If a mixture of (R)- and (S)-2-amino-3-fluoropropanoic acid is injected, two separate peaks should be resolved, allowing for the determination of enantiomeric purity.

Visualizing the Analytical Workflow

G cluster_input Input cluster_methods Analytical Methods cluster_results Expected Outcomes start Unknown Sample (Mixture of Isomers) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr hplc Chiral HPLC start->hplc nmr_alpha (R)-2-amino-3-fluoro - ¹³C signal for Cβ is a large doublet (¹JCF) - ¹³C signal for Cα is NOT a large doublet nmr->nmr_alpha Diagnostic J-Coupling nmr_beta 3-amino-2-fluoro - ¹³C signal for Cα is a large doublet (¹JCF) - ¹³C signal for Cβ is NOT a large doublet nmr->nmr_beta Diagnostic J-Coupling hplc_result Three Distinct Peaks - Peak 1: β-isomer - Peak 2: (R)-α-isomer - Peak 3: (S)-α-isomer (Elution order is hypothetical) hplc->hplc_result Differential Retention

Caption: Workflow for the analytical differentiation of fluoropropanoic acid isomers.

Biological and Pharmacological Implications

The distinction between α- and β-amino acids, and between enantiomers, is critically important in drug development, as biological systems are exquisitely stereoselective.

  • Metabolic Fate and Transport: Natural amino acid transporters, such as the L-type and A-type transporters, are optimized for L-α-amino acids.[9]

    • (R)-2-amino-3-fluoropropanoic acid , as a D-amino acid analogue, would likely have very different interactions with these transporters compared to its L-enantiomer. Studies on related fluorinated amino acids have shown that stereochemistry at the α-carbon strongly influences transport and subsequent biodistribution, a key factor in the development of PET imaging agents for tumors, which often overexpress these transporters.[9][10][11]

    • 3-amino-2-fluoropropanoic acid , as a β-amino acid, is not a substrate for typical α-amino acid transporters. It may be recognized by transporters for β-alanine or GABA. For instance, α-fluoro-β-alanine (a related compound) is known to be transported by the GABA transporter GAT-2.[12] This differential transport mechanism is a powerful tool for designing drugs with specific tissue targeting.

  • Enzyme Inhibition: Fluorinated amino acids can act as mechanism-based inhibitors ("suicide substrates") of pyridoxal phosphate (PLP)-dependent enzymes. The fluorine atom can disrupt catalytic cycles by acting as a stable leaving group alternative. The precise positioning of the fluoro and amino groups determines which enzymes are targeted and the mechanism of inhibition.

  • Peptide and Protein Incorporation: The incorporation of fluorinated amino acids into peptides is a strategy used to enhance metabolic stability and modulate conformation.[13][14]

    • An α-amino acid can be incorporated into a peptide backbone via standard synthesis methods, though the electronegativity of fluorine can sometimes pose challenges.[14]

    • A β-amino acid, when incorporated, introduces an extra carbon into the peptide backbone, fundamentally altering the secondary structure (e.g., forming β-peptides with unique helical structures) and proteolytic stability.

Field Insight: The development of radiolabeled amino acids for Positron Emission Tomography (PET) in oncology vividly illustrates these principles. The tumor-to-brain ratio of a tracer like (R)-[¹⁸F]FAMP is high precisely because amino acid transport across the blood-brain barrier is different from transport into tumor cells.[9][10] The choice of isomer is therefore not an academic exercise but a critical determinant of a drug or diagnostic agent's in vivo performance.

Conclusion and Future Outlook

The cases of (R)-2-amino-3-fluoropropanoic acid and 3-amino-2-fluoropropanoic acid exemplify the profound impact of constitutional and stereoisomerism in medicinal chemistry. While sharing the same elemental composition, their distinct architectures as chiral α- and achiral β-amino acids, respectively, dictate their physicochemical properties, analytical signatures, and, most importantly, their biological behavior.

For researchers in drug development, a thorough understanding and robust analytical differentiation of these isomers are paramount. The choice between an α- or β-scaffold, and the selection of a specific enantiomer, provides a sophisticated palette for fine-tuning transport, metabolism, and target engagement. As synthetic methodologies for creating diverse fluorinated amino acids continue to advance, the ability to precisely characterize and deploy the correct isomer will remain a key driver of innovation in creating safer and more effective therapeutics.[1][15]

References

  • Duggan, P. J. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]

  • ResearchGate. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. [Link]

  • Duggan, P. J. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

  • PubMed. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. [Link]

  • PubMed. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

  • O'Connor, R. D., et al. (2026). 19F-NMR spectroscopy of fluorinated isoleucine analogues in a protein. Journal of Biomolecular NMR. [Link]

  • Sudakov, A., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. The FEBS Journal. [Link]

  • Yu, W., et al. (2007). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R) - and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors. Journal of Medicinal Chemistry. [Link]

  • An, Y., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Mykhailiuk Research Site. (n.d.). New Fluorine-Labelled Amino Acids as F NMR Reporters for Structural Peptide Studies. Mykhailiuk Research Site. [Link]

  • PubChem. (n.d.). 3-Amino-2-fluoropropanoic acid, (2R)-. PubChem. [Link]

  • National Center for Biotechnology Information. (2010). (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • ResearchGate. (2012). Click Synthesis and Biologic Evaluation of (R)- and (S)-2-Amino-3-[1-(2-[F-18]Fluoroethyl)-1H-[1][2][13]Triazol-4-yl]Propanoic Acid for Brain Tumor Imaging with Positron Emission Tomography. ResearchGate. [Link]

  • ChemWhat. (n.d.). 3-Amino-2,2-difluoropropanoic acid hydrochloride. ChemWhat. [Link]

  • Frontiers. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. [Link]

  • Alchem Pharmtech. (n.d.). 2-Amino-3-fluoropropanoic acid. Alchem Pharmtech. [Link]

  • PubChem. (n.d.). 2-Amino-3-fluorobutanoic acid. PubChem. [Link]

  • ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • National Center for Biotechnology Information. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • ResearchGate. (2025). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]

Sources

Engineering the Chameleon: A Technical Guide to Serine Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Structural, Functional, and Metabolic Replacement Strategies

Introduction: The Serine Paradox

In medicinal chemistry, Serine (Ser, S) is a "chameleon" residue. Its side chain (


) is small, polar, and uncharged, yet it plays two distinct, often contradictory roles in drug design:
  • Structural Anchor: It acts as a hydrogen bond donor/acceptor in ligand-receptor binding.

  • Functional Nucleophile: It serves as the catalytic nucleophile in serine proteases and hydrolases, or as the primary acceptor for phosphorylation in signal transduction.

Replacing serine is rarely about simple steric substitution. It requires a strategic decision: Are you trying to mimic the ground state (binding), the transition state (catalysis), or the phosphorylated state (signaling)?

This guide deconstructs these three bioisosteric strategies, providing actionable data and protocols for modern drug design.

The Physicochemical Landscape

Before selecting a bioisostere, one must quantify the "cost" of replacement. The following table contrasts Serine with its classical and non-classical surrogates.

Table 1: Physicochemical Properties of Serine and Key Bioisosteres

Residue/MimicSide Chain StructurepKa (Side Chain)H-Bond CapacityKey UtilityLiability
Serine (WT)

~13.6Donor & AcceptorNative binding/catalysisMetabolic instability (phosphorylation/glycosylation)
Cysteine

8.3Weak DonorNucleophilic trapsOxidation (disulfides); High reactivity
Threonine

~13.6Donor & AcceptorMethyl scan (steric probe)Steric clash in tight pockets
Fluoro-Ser

N/AAcceptor OnlyMetabolic stabilityLoss of H-bond donor capability
Difluoro-Ser

~10-11Strong DonorAcidity modulationSynthetic complexity
Oxetane 3-oxetanylN/AAcceptor Only"Polar Hydrophobic"Ring opening in acidic media

Structural Bioisosterism: The Hydroxyl Mimics

When Serine functions primarily as a hydrogen bond participant, the goal is to maintain polarity while eliminating metabolic liabilities (e.g., O-linked glycosylation or kinase susceptibility).

The Fluorine Effect

Fluorine is the premier isostere for the hydroxyl group due to the "Polar Hydrophobicity" effect. The C-F bond (1.35 Å) is length-compatible with C-O (1.43 Å), and fluorine acts as a weak H-bond acceptor.

  • Strategy: Replace

    
     with 
    
    
    
    .
  • Mechanism: The C-F bond mimics the dipole of the C-OH bond but cannot donate a hydrogen bond. This is ideal for probing whether the Serine hydroxyl acts as a donor or acceptor in the active site.

  • Citation: Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

The Oxetane Shield

Recent advances identify the oxetane ring as a superior surrogate for carbonyls and hydration-prone polar groups.

  • Strategy: Incorporate a 3-oxetanyl group to replace the serine side chain volume.

  • Mechanism: The oxetane oxygen has a lone pair orientation similar to a carbonyl or hydroxyl acceptor but is sterically bulkier (gem-dimethyl equivalent).[2] It lowers the lipophilicity (

    
    ) compared to alkyl replacements while blocking metabolism.
    
  • Application: Used to improve solubility and metabolic stability in lead optimization.

Functional Bioisosterism: Trapping the Nucleophile

When targeting Serine Proteases (e.g., Thrombin, HCV NS3/4A), the drug must not mimic serine; it must trap the catalytic serine of the enzyme. This requires Transition State (TS) Bioisosteres .

Electrophilic Warheads

Instead of a passive side chain, the bioisostere is an electrophile that reacts reversibly or irreversibly with the catalytic Serine-195 (chymotrypsin numbering).

  • Boronic Acids (e.g., Bortezomib): The empty p-orbital of boron accepts the oxygen lone pair from Serine, forming a tetrahedral boronate adduct that mimics the transition state of amide hydrolysis.

  • 
    -Ketoamides:  These form a reversible hemiketal with the active site serine.
    
Visualization: The Serine Trap Mechanism

The following diagram illustrates how a Boronic Acid warhead interrupts the standard Catalytic Triad mechanism.

SerineTrap Figure 1: Mechanism of Serine Trapping by Boronic Acid Bioisosteres cluster_0 Inhibition Complex Serine Enzyme Serine-OH (Nucleophile) Drug Drug Warhead (Boronic Acid -B(OH)2) Serine->Drug Nucleophilic Attack Hydrolysis Peptide Hydrolysis (Native Function) Serine->Hydrolysis Attacks Substrate His Histidine Base (Activator) His->Serine Deprotonates TS_Mimic Tetrahedral Adduct (Transition State Mimic) Drug->TS_Mimic Forms Covalent Bond

Phosphomimetics: The Signaling Switch

In kinase research, replacing a phosphorylated serine (pSer) is critical to create "constitutively active" mutant proteins or stable peptide inhibitors.

The Classical vs. The Modern
  • Asp/Glu (Classical): The carboxylate group mimics the negative charge of phosphate.

    • Flaw: The geometry is planar (carboxylate) vs. tetrahedral (phosphate), and the charge density differs (-1 vs -2 at physiological pH).

  • Phosphonates (Modern): Replacing the labile P-O-C linkage with a stable P-C bond.

    • PCP (

      
      ):  Stable, but the 
      
      
      
      is higher (~7.5) than phosphate (~6.0), meaning it may not be fully ionized at pH 7.4.
    • 
       (
      
      
      
      ):
      The gold standard. The fluorine atoms are electron-withdrawing, lowering the
      
      
      to ~5.5 (matching natural pSer) and mimicking the oxygen's electronegativity.
Visualization: Phosphomimetic Decision Tree

PhosphoMimetics Figure 2: Selection Logic for Phosphoserine Bioisosteres Start Target: Phosphorylated Serine (pSer) Q1 Requirement: Charge or Geometry? Start->Q1 Charge Charge Mimicry Only (Constitutive Activation) Q1->Charge Biological Assay Geometry Exact Structural/Electronic Mimicry (High Affinity Binding) Q1->Geometry Drug/Inhibitor Design AspGlu Use Aspartate (D) or Glutamate (E) + Easy Genetic Encoding - Incorrect Geometry (Planar) Charge->AspGlu Phosphonate Use Phosphonates (Non-hydrolyzable) Geometry->Phosphonate Q2 Is pKa/Ionization Critical? Phosphonate->Q2 PCP Methylene Phosphonate (-CH2-PO3) + Stable - High pKa2 (~7.5) Q2->PCP No PCF2 Difluorophosphonate (-CF2-PO3) + Matches pSer pKa (~5.5) + Isosteric Fluorines Q2->PCF2 Yes (Gold Standard)

Experimental Protocol: Evaluating a Phosphonate Bioisostere

Objective: Synthesize a peptide containing a difluorophosphonomethyl-phenylalanine (a stable pSer/pTyr mimic surrogate) via Solid Phase Peptide Synthesis (SPPS) and evaluate binding.

Protocol: SPPS Incorporation

Note: Direct pSer incorporation is difficult due to


-elimination. Phosphonates are stable.
  • Resin Loading: Use Rink Amide resin (0.6 mmol/g). Swell in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min) to remove Fmoc. Wash with DMF/DCM.
    
  • Coupling the Bioisostere:

    • Reagent: Fmoc-4-(phosphonodifluoromethyl)-L-phenylalanine (Fmoc-F2Pmp-OH). Note: This is often used as a robust surrogate for pSer/pTyr in binding domains.

    • Activator: HATU (0.95 eq) / DIPEA (2.0 eq). Avoid HBTU/HOBt as phosphonates can sterically hinder coupling.

    • Time: Double coupling, 2 hours each.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: Reagent K (TFA/Phenol/Water/Thioanisole/EDT). The phosphonate group is stable to high acid.

  • Purification: Reverse-phase HPLC (C18 column). Gradient: 0-60% Acetonitrile in 0.1% TFA.

Validation: Fluorescence Polarization (FP) Assay

To verify the bioisostere mimics pSer binding:

  • Tracer: Fluorescein-labeled native pSer peptide (

    
     known).
    
  • Protein: Recombinant 14-3-3 protein (or relevant pSer binder).

  • Competition: Titrate the synthesized Phosphonate-Peptide into the Protein-Tracer complex.

  • Readout: Measure decrease in polarization (mP). Calculate

    
    . A valid bioisostere should show 
    
    
    
    within 1-log of the native peptide.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Berkowitz, D. B., et al. (1994). Synthesis of the (alpha,alpha-difluoroalkyl)phosphonate analog of phosphoserine.[3] Tetrahedron Letters, 35(35), 6445–6448.[3] Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical Bioisosteres for the gem-Dimethyl Group.[2][4] Angewandte Chemie International Edition, 49(5), 896-900. Link

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

  • Rogerson, D. T., et al. (2015). Efficient genetic encoding of phosphoserine and its nonhydrolyzable analogs.[5] Nature Chemical Biology, 11, 496–503. Link

Sources

A Technical Guide to the Solubility Profile of (R)-2-Amino-3-fluoropropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

(R)-2-Amino-3-fluoropropan-1-ol hydrochloride is a chiral fluorinated amino alcohol of significant interest as a building block in medicinal chemistry and drug development. Its utility in synthesis and formulation is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in aqueous and organic solvent systems. We delve into the molecular attributes influencing its dissolution, present a predictive solubility profile based on first principles, and provide a detailed, field-proven experimental protocol for its quantitative determination using the isothermal equilibrium method. This document is intended for researchers, chemists, and formulation scientists who require a deep, actionable understanding of this compound's solubility for successful application in their work.

The Foundational Importance of Solubility

The journey of a chemical entity from a laboratory curiosity to a viable drug candidate or a useful intermediate is paved with critical physicochemical evaluations. Among these, solubility stands as a primary gatekeeper. For a compound like this compound, understanding its solubility is not merely an academic exercise; it dictates the feasibility of reaction conditions, purification strategies, formulation development, and ultimately, its potential bioavailability.[1]

Chemical Identity and Structural Features

This compound is a small molecule characterized by several key functional groups that dictate its physical and chemical behavior.[2] Its structure contains:

  • A protonated primary amine (ammonium chloride salt), which introduces a formal positive charge and ionic character.

  • A primary alcohol (-OH group), a potent hydrogen bond donor and acceptor.

  • A fluorine atom , which is highly electronegative and can participate in weaker hydrogen bonds, while also influencing the molecule's overall electronic profile.

  • A chiral center at the C2 position, which is critical for stereospecific interactions in biological systems.

The molecular weight of the hydrochloride salt is 129.56 g/mol .[2] These features collectively render the molecule highly polar and capable of engaging in a variety of intermolecular interactions.

Caption: Key functional groups of this compound.

Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is a result of the thermodynamic balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The adage "like dissolves like" provides a foundational, albeit simplified, framework for prediction.[3]

Analysis of Intermolecular Forces

As an ionic salt, the primary solute-solute interactions in the solid-state crystal lattice of this compound are strong ion-ion electrostatic forces between the ammonium cation and the chloride anion. To dissolve, a solvent must provide sufficient energy to overcome this lattice energy.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents are ideally suited to dissolve this compound. Water, with its high dielectric constant, effectively shields the ions from each other. Furthermore, its ability to act as both a hydrogen bond donor and acceptor allows it to form strong ion-dipole interactions with the ammonium and chloride ions and hydrogen bonds with the hydroxyl group.[4] This extensive solvation network provides the thermodynamic driving force for dissolution.

  • Polar Aprotic Solvents (e.g., DMF, Acetone): These solvents possess a dipole moment but lack hydrogen bond-donating capabilities. While they can solvate the cation through dipole interactions, they are less effective at solvating the chloride anion and the hydroxyl group compared to protic solvents. Consequently, lower solubility is expected.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack any significant mechanism to overcome the strong ionic lattice energy of the salt.[4] They cannot form ion-dipole interactions or hydrogen bonds, leading to negligible solubility.

Predictive Solubility Profile

While empirical data is the gold standard, a robust predictive profile can be established based on the aforementioned principles. This is invaluable for initial experimental design and solvent screening.

SolventSolvent ClassPredicted SolubilityRationale
Water Polar ProticHigh Excellent H-bonding and ion-dipole interactions overcome lattice energy. Forms strong solvation shells around ions.[4]
Methanol Polar ProticHigh to Moderate Good H-bonding and polarity. Less effective than water due to lower dielectric constant but still a very competent solvent.[5]
Ethanol Polar ProticModerate Increased nonpolar character (ethyl group) compared to methanol reduces its efficiency in solvating the ionic salt.[5]
Acetone Polar AproticLow to Very Low Lacks H-bond donating ability, making it poor at solvating the chloride anion and the hydroxyl group.
Dichloromethane (DCM) Polar AproticVery Low to Insoluble Moderate polarity but insufficient to disrupt the ionic lattice effectively.
Diethyl Ether NonpolarInsoluble Lacks the polarity needed to interact favorably with and dissolve an ionic salt.[6][7]
Hexane / Toluene NonpolarInsoluble Nonpolar nature provides no mechanism for solvating ions. Energetically unfavorable to dissolve the salt.[4]

Gold Standard Protocol: Isothermal Equilibrium Method for Solubility Determination

To move from prediction to quantification, a rigorous and reproducible experimental method is required. The isothermal equilibrium (or shake-flask) method is a widely accepted and authoritative technique for determining the thermodynamic solubility of a compound.[4] This protocol is designed to be a self-validating system by ensuring that a true equilibrium state is achieved.

Rationale for Method Selection

The core principle is to create a saturated solution at a constant temperature and, after allowing the system to reach equilibrium, quantify the concentration of the dissolved solute in the liquid phase. The choice of an extended equilibration time (e.g., 48-72 hours) is critical to ensure that the measured concentration represents the true thermodynamic solubility, not a transient supersaturated state.[4] Analysis by a sensitive and specific method like HPLC ensures accurate quantification.

G A 1. Preparation Add excess solid to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate in a thermostatic shaker (e.g., 25°C, 48-72h). A->B Ensures saturation C 3. Phase Separation Allow to settle, then centrifuge to pellet undissolved solid. B->C Reaches equilibrium D 4. Sampling & Filtration Withdraw clear supernatant. Filter through a 0.22 µm syringe filter. C->D Isolates solution E 5. Dilution & Analysis Dilute sample accurately. Quantify concentration via validated HPLC. D->E Removes particulates F 6. Calculation Calculate original concentration (mg/mL or mol/L). Repeat for n≥3. E->F Accurate quantification

Caption: Workflow for the Isothermal Equilibrium Solubility Determination Method.

Detailed Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (purity >98%)

  • Selected solvents (analytical grade)

  • Sealed glass vials (e.g., 4 mL) with screw caps

  • Thermostatic shaker bath

  • Calibrated thermometer or temperature probe

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Validated High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or ELSD).

Procedure:

  • Preparation of Saturated Solutions:

    • To a series of appropriately labeled glass vials (n=3 per solvent), add an excess amount of the compound (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

    • Causality Insight: Adding a clear excess ensures that the solution will become saturated, which is the definition of solubility.

    • Accurately pipette a known volume of the test solvent (e.g., 2.0 mL) into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the vials for a predetermined period, typically 48 to 72 hours.

    • Causality Insight: Continuous agitation over a long period is essential to ensure the system reaches a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[4] Preliminary experiments can be run to confirm the minimum time required to reach this state.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled block at the same temperature for 1-2 hours to allow the bulk of the solid to settle.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining undissolved solid.

    • Causality Insight: Centrifugation provides a clean separation of the saturated liquid phase from the solid phase, which is critical for accurate sampling.[4]

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

    • Causality Insight: Filtration removes any fine particulates that could otherwise lead to an overestimation of solubility.

    • Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

    • Quantify the concentration of this compound using the validated HPLC method.

  • Data Calculation and Reporting:

    • Calculate the solubility (S) using the measured concentration from the HPLC (C_HPLC) and the dilution factor (DF): S (mg/mL) = C_HPLC (mg/mL) × DF

    • Report the final solubility as the mean ± standard deviation of the replicate measurements (n≥3).

Conclusion

This compound is, by its molecular nature, a highly polar, ionic compound. Its solubility is predicted to be high in water and lower-order alcohols, and exceedingly poor in nonpolar organic solvents. This guide provides the theoretical underpinning for this profile and, more importantly, a rigorous, step-by-step protocol for its precise experimental determination. For scientists in drug development and chemical synthesis, applying this knowledge and methodology is a critical step in harnessing the full potential of this valuable chiral building block.

References

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. SciELO. [Link]

  • Solubility and distribution. SlideShare. [Link]

  • Test of Amine & Amide - Hydrochloric Acid. Scribd. [Link]

  • Solubilities Studies of Basic Amino Acids. ResearchGate. [Link]

  • This compound. MilliporeSigma. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

Sources

Methodological & Application

Synthesis of fluorinated oxazolidinone antibiotics using (R)-2-amino-3-fluoropropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 5-(Fluoromethyl)-2-Oxazolidinone Antibiotics

Executive Summary

This application note details the robust synthesis of 5-(fluoromethyl)-2-oxazolidinone pharmacophores utilizing (R)-2-amino-3-fluoropropan-1-ol as the chirality-defining scaffold. While conventional syntheses of oxazolidinone antibiotics (e.g., Linezolid) often rely on (S)-epichlorohydrin or glycidyl esters to install a 5-acetamidomethyl group, the incorporation of a 5-fluoromethyl group is a high-value bioisosteric modification. This modification enhances lipophilicity and metabolic stability against monoamine oxidase (MAO) inhibition.

This protocol utilizes a CDI-mediated cyclocarbamation strategy, ensuring retention of stereochemistry and high atom economy. It is designed for medicinal chemists targeting next-generation antibacterial agents active against MRSA and VRE.

Scientific Foundation & Mechanism

The "Fluorine Effect" in Oxazolidinones

The substitution of the traditional acetamidomethyl group with a fluoromethyl moiety at the C5 position alters the physicochemical profile of the antibiotic:

  • Lipophilicity: Fluorine lowers the pKa of neighboring protons and increases logP, potentially improving membrane permeability.

  • Ribosomal Binding: The (R)-configuration of the starting material (yielding the corresponding chiral oxazolidinone) is critical for binding to the 23S rRNA of the 50S ribosomal subunit.

  • Metabolic Stability: The C-F bond is resistant to oxidative metabolism, extending the distinct half-life of the pharmacophore.

Reaction Pathway

The synthesis proceeds via the coupling of a functionalized aniline (representing the "A" and "B" rings of the antibiotic) with (R)-2-amino-3-fluoropropan-1-ol . 1,1'-Carbonyldiimidazole (CDI) serves as the carbonyl source, facilitating a one-pot activation and cyclization.

Stereochemical Integrity: The reaction proceeds through a nucleophilic attack of the primary amine on the CDI-activated aniline (forming a urea intermediate), followed by intramolecular alkoxide attack. Since the chiral center (C2 of the propanol) is not inverted during this sequence, the (R)-configuration is strictly retained , yielding the (5R)-fluoromethyl-2-oxazolidinone.

Visualization: Synthetic Pathway

OxazolidinoneSynthesis cluster_0 One-Pot Process Aniline 3-Fluoro-4-morpholinoaniline (Start Material A) Isocyanate Isocyanate/Imidazolide Intermediate Aniline->Isocyanate Activation (DCM, 0°C) CDI CDI (Activation Agent) CDI->Isocyanate Urea Hydroxy-Urea Intermediate Isocyanate->Urea + AminoAlcohol (Nucleophilic Attack) AminoAlcohol (R)-2-amino-3- fluoropropan-1-ol (Chiral Scaffold) AminoAlcohol->Urea Product (5R)-Fluoromethyl Oxazolidinone (Final Antibiotic) Urea->Product Cyclization (Heat, 40°C -> 80°C) - Imidazole

Figure 1: Reaction workflow for the CDI-mediated synthesis of fluorinated oxazolidinones, highlighting the retention of the chiral center.

Experimental Protocol

Target Molecule: (5R)-3-(3-fluoro-4-morpholinophenyl)-5-(fluoromethyl)oxazolidin-2-one Scale: 10 mmol (Gram-scale pilot)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Mass/VolRole
3-Fluoro-4-morpholinoaniline196.221.01.96 gCore Scaffold
(R)-2-amino-3-fluoropropan-1-ol 93.101.21.12 gChiral Builder
1,1'-Carbonyldiimidazole (CDI)162.151.52.43 gCarbonyl Source
Dichloromethane (DCM)--40 mLSolvent (Anhydrous)
Tetrahydrofuran (THF)--10 mLCo-solvent
4-Dimethylaminopyridine (DMAP)122.170.1122 mgCatalyst
Step-by-Step Methodology

Step 1: Activation of the Aniline

  • Charge a dry 250 mL round-bottom flask with 3-Fluoro-4-morpholinoaniline (1.96 g) and anhydrous DCM (40 mL).

  • Cool the system to 0°C using an ice/water bath under a nitrogen atmosphere.

  • Add CDI (2.43 g) portion-wise over 10 minutes. Note: Evolution of CO2 gas will occur. Ensure proper venting.

  • Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for an additional hour to ensure complete formation of the reactive imidazolide/isocyanate intermediate.

Step 2: Coupling of the Chiral Amino Alcohol

  • Dissolve (R)-2-amino-3-fluoropropan-1-ol (1.12 g) in anhydrous THF (10 mL).

  • Add this solution dropwise to the activated aniline mixture at RT over 15 minutes.

  • Add DMAP (122 mg) as a catalyst.

  • Stir the reaction mixture at RT for 4 hours. Monitoring: TLC (5% MeOH in DCM) should show the disappearance of the aniline and formation of a polar urea intermediate.

Step 3: Thermal Cyclization

  • Equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (approx. 45-50°C) for 12–16 hours.

    • Mechanistic Insight: The heat drives the intramolecular attack of the hydroxyl group onto the carbonyl of the urea, displacing imidazole and closing the oxazolidinone ring.

  • Endpoint: HPLC analysis should show >95% conversion to the oxazolidinone product.

Step 4: Work-up and Purification

  • Cool the mixture to RT and dilute with DCM (50 mL).

  • Wash sequentially with:

    • 1M HCl (30 mL) – Removes unreacted aniline, imidazole, and DMAP.

    • Saturated NaHCO3 (30 mL).

    • Brine (30 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from EtOAc/Hexanes or perform flash column chromatography (Gradient: 0-5% MeOH in DCM).

Results & Validation Criteria

Expected Analytical Data

The following data confirms the successful synthesis of the fluorinated analog:

Analytical MethodExpected Signal / ResultInterpretation
1H NMR (DMSO-d6)

4.8–5.0 (m, 1H, H-5)
Characteristic methine proton of the oxazolidinone ring.
1H NMR (DMSO-d6)

4.6–4.8 (dq, 2H, CH2F)
Large coupling constant (

Hz) confirms the fluoromethyl group.
19F NMR

-230 ppm (approx)
Distinct signal for aliphatic fluorine (CH2F).
HPLC Purity > 98.5% (Area %)Required for biological assay validation.
Chiral HPLC > 99% eeConfirms retention of the (R)-configuration from the starting material.
Troubleshooting Guide
  • Issue: Incomplete Cyclization (Urea intermediate remains).

    • Solution: Increase reaction temperature by swapping DCM for 1,2-Dichloroethane (DCE) and refluxing at 83°C.

  • Issue: Racemization.[1]

    • Cause: Excessive basicity or prolonged heating.

    • Solution: Ensure reagents are anhydrous; reduce DMAP loading or switch to a milder base like Potassium Carbonate (K2CO3) if using a dialkyl carbonate route.

References

  • Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant Gram-positive bacterial infections." Journal of Medicinal Chemistry.

  • Hauze, D. B., et al. (1992). "A convenient synthesis of 5-substituted-2-oxazolidinones." Tetrahedron Letters.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 15978408, (2R)-3-amino-2-fluoropropan-1-ol." PubChem.

  • Gordeev, M. F. (2001). "Combinatorial synthesis of oxazolidinone antibacterials." Current Opinion in Drug Discovery & Development. (Contextual grounding for solid-phase variants of this protocol).
  • Sigma-Aldrich. "Product Specification: (R)-2-Amino-3-fluoropropan-1-ol hydrochloride." Merck KGaA.

Sources

Optimizing Amide Bond Formation with 2-Amino-3-fluoropropan-1-ol: A Chemoselective Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coupling 2-amino-3-fluoropropan-1-ol (fluorinated serinol) presents a distinct chemoselective challenge in peptide synthesis and medicinal chemistry. The presence of a primary free hydroxyl group competes with the amine for acylation, while the electron-withdrawing fluorine atom at the


-position reduces the nucleophilicity of the amine compared to non-fluorinated analogues.

This Application Note provides a validated strategy for achieving high-yield amide formation while suppressing O-acylation and maintaining stereochemical integrity. We prioritize Propylphosphonic Anhydride (T3P) and DMTMM as the reagents of choice over traditional carbodiimides or uronium salts (HATU), which often lead to side reactions with unprotected amino alcohols.

Chemical Context & Mechanistic Insight

The Fluorine Effect

The introduction of a fluorine atom into the serinol scaffold fundamentally alters the electronic landscape of the molecule:

  • Reduced Amine Nucleophilicity: Through the inductive effect (

    
    ), the fluorine atom pulls electron density from the adjacent carbon, lowering the pKa of the ammonium species. This makes the free amine less nucleophilic than in serine or serinol.
    
  • Hydroxyl Acidity: The same inductive effect slightly increases the acidity of the hydroxyl proton, potentially increasing the rate of O-acylation if highly reactive species (like O-acylisoureas from HATU/HBTU) are used without careful control.

The Chemoselectivity Challenge

The goal is to favor Kinetic Pathway A (Amide formation) over Kinetic Pathway B (Ester formation).

  • Pathway A (Desired):

    
    
    
  • Pathway B (Undesired):

    
    
    

Standard reagents like EDC/HOBt often require protecting groups (e.g., TBS, Trityl) for the alcohol. However, T3P and DMTMM allow for "protection-free" direct coupling by exploiting the significant nucleophilic differential between the amine and the alcohol, even with the fluorine substituent.

Reagent Selection Matrix

The following table summarizes the performance characteristics of coupling reagents specifically for 2-amino-3-fluoropropan-1-ol.

ReagentMechanism ClassChemoselectivity (N vs O)Epimerization RiskWorkup EfficiencyRecommendation
T3P Phosphonic AnhydrideExcellent Very LowHigh (Water soluble byproducts)Primary Choice
DMTMM TriazineExcellent LowHigh (Works in alcohols/water)Secondary Choice
EDC / HOBt CarbodiimideModerateLowModerate (Urea removal issues)Legacy / Backup
HATU Uronium / GuanidiniumPoor (Risk of O-acylation)ModerateModerateAvoid for unprotected alcohols

Decision Logic & Workflow

The following diagram outlines the decision process for selecting the optimal protocol based on your specific substrate constraints.

CouplingLogic Start Substrate: Carboxylic Acid + 2-Amino-3-fluoropropan-1-ol SolubilityCheck Is the Carboxylic Acid soluble in EtOAc/DCM? Start->SolubilityCheck T3P_Route Route A: T3P Coupling (High Yield, Scalable) SolubilityCheck->T3P_Route Yes DMTMM_Route Route B: DMTMM Coupling (Polar/Aqueous Solvents) SolubilityCheck->DMTMM_Route No (Requires DMF/Alcohol) Reaction Reaction Execution (-10°C to RT) T3P_Route->Reaction DMTMM_Route->Reaction Workup_T3P Workup: Acid/Base Wash (Byproducts are water soluble) Reaction->Workup_T3P If T3P used Workup_DMTMM Workup: Evaporation/Extraction (Remove Triazine byproduct) Reaction->Workup_DMTMM If DMTMM used Final Final Product: Amide (No O-acylation) Workup_T3P->Final Workup_DMTMM->Final

Figure 1: Decision tree for selecting the optimal coupling strategy based on solubility and reagent properties.

Detailed Protocols

Protocol A: The T3P Method (Gold Standard)

Why this works: T3P (Propylphosphonic anhydride) activates the carboxylic acid to form a mixed anhydride. This intermediate is highly reactive toward amines but relatively inert toward hydroxyl groups under controlled conditions. The byproduct (propylphosphonic acid) is water-soluble, simplifying purification.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-Amino-3-fluoropropan-1-ol (1.1 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.2 - 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for green chemistry).

Step-by-Step Procedure:

  • Preparation: Dissolve the Carboxylic Acid (1.0 equiv) and 2-Amino-3-fluoropropan-1-ol (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 - 0.2 M).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Crucial: Lower temperature favors kinetic selectivity for the amine.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir for 5 minutes.

  • Activation: Add T3P solution (1.2 equiv) dropwise over 10 minutes.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (RT). Monitor by LCMS or TLC.

    • Checkpoint: If reaction is sluggish (due to fluorine effect), add 0.3 equiv more T3P and stir longer, but do not heat above 30°C to avoid esterification.

  • Workup (The "Self-Validating" Step):

    • Add water to quench.

    • Wash the organic layer with 10% Citric Acid (removes unreacted amine).

    • Wash with Sat. NaHCO₃ (removes unreacted acid and T3P byproducts).

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Result: High purity amide. The T3P byproducts are completely removed in the aqueous washes.

Protocol B: The DMTMM Method (For Polar Substrates)

Why this works: DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) can be used in alcohols or aqueous mixtures.[1][2] It is highly specific for amine coupling even in the presence of free hydroxyls.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-Amino-3-fluoropropan-1-ol (1.1 equiv)

  • DMTMM-Cl (1.2 equiv)

  • Solvent: Methanol, Ethanol, or THF/Water.

Step-by-Step Procedure:

  • Dissolution: Dissolve the Carboxylic Acid in the chosen solvent (e.g., THF or MeOH).

  • Activation: Add DMTMM-Cl (1.2 equiv) at Room Temperature. Stir for 5-10 minutes.

  • Coupling: Add 2-Amino-3-fluoropropan-1-ol (1.1 equiv). Note: Additional base is usually not required if the acid is simple, but NMM (1.0 equiv) can be added if the reaction is slow.

  • Reaction: Stir at RT for 4–12 hours.

  • Workup:

    • Evaporate the volatile solvent (MeOH/THF).

    • Redissolve residue in EtOAc/Water.

    • Extract organic layer. Wash with 1N HCl and Sat. NaHCO₃.

    • Note: The triazine byproduct is water-soluble but less so than T3P residues; ensure thorough washing.

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Low Conversion Fluorine-induced low nucleophilicity of the amine.Increase reaction time (up to 24h). Switch base to NMM (less steric bulk than DIPEA). Use 1.5 equiv T3P.
O-Acylation (Ester) Temperature too high or reagent too aggressive (e.g., HATU used).Switch to T3P. Keep reaction strictly at 0°C for the first 2 hours.
Racemization Over-activation of the carboxylic acid (azlactone formation).Use T3P (lowest racemization risk).[3] Ensure temperature

0°C during addition. Avoid excess base (keep pH < 8).
Solubility Fluorinated amino alcohol is polar.Use DMF as a co-solvent with EtOAc in Protocol A. Use Protocol B (DMTMM) which tolerates alcohols.

References

  • Montalbetti, C. A., & Falque, V. (2005).[4][5][6] Amide bond formation and peptide coupling.[3][5][7][8][9][10] Tetrahedron, 61(46), 10827-10852.[5] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][9] Organic Process Research & Development, 20(2), 140–177. Link

  • Kunishima, M., et al. (1999). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM): A Versatile Agent for the Preparation of Esters and Amides.[1][2][11] Tetrahedron Letters, 40(29), 5371-5374. Link

  • Patterson, J. (2019). The T3P Handbook: A Guide to Propylphosphonic Anhydride in Organic Synthesis. Curia Global (formerly AMRI). Link

Sources

Introduction: The Strategic Importance of 2-Amino-3-fluoropropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Deoxyfluorination Methods for the Synthesis of 2-Amino-3-fluoropropan-1-ol

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] The fluorinated amino alcohol, 2-amino-3-fluoropropan-1-ol, represents a valuable chiral building block for synthesizing novel pharmaceuticals and probes. Its preparation, however, presents a distinct synthetic challenge: the selective conversion of a primary hydroxyl group to a C-F bond in the presence of a secondary hydroxyl and a primary amine.

This application note provides a comprehensive guide to achieving this transformation via deoxyfluorination. We will move beyond a simple recitation of steps to explain the causality behind procedural choices, compare leading deoxyfluorination reagents, and provide detailed, field-tested protocols for researchers in drug discovery and development. The core synthetic strategy involves a three-stage process: orthogonal protection of the amine and secondary alcohol, selective deoxyfluorination of the primary alcohol, and final deprotection to yield the target compound.

Part 1: The Foundational Step - A Robust Protecting Group Strategy

Direct deoxyfluorination of 2-amino-1,3-propanediol is unfeasible due to the reactivity of the amine and the secondary hydroxyl group. A carefully designed protection strategy is therefore not just a preliminary step, but the key to success. The chosen protecting groups must be stable to the conditions of fluorination yet removable without affecting the newly installed C-F bond.[2]

Recommended Protecting Groups:

  • Amino Group: The tert-butoxycarbonyl (Boc) group is ideal. It is readily installed and is stable to the neutral or slightly basic conditions of many fluorination reactions. It is typically removed under acidic conditions which are unlikely to compromise the alkyl fluoride.[2][3]

  • Secondary Hydroxyl Group: A sterically bulky silyl ether, such as tert-butyldimethylsilyl (TBDMS), is an excellent choice. It is inert to common deoxyfluorination reagents and can be selectively removed using a fluoride source like tetrabutylammonium fluoride (TBAF), a process orthogonal to the acidic removal of the Boc group.[3][4]

The overall synthetic workflow is visualized below.

G cluster_0 Synthesis Workflow Start 2-Amino-1,3-propanediol Protect Orthogonal Protection (Boc & TBDMS) Start->Protect 1. Boc2O 2. TBDMSCl Fluorinate Selective Deoxyfluorination (C3-OH -> C3-F) Protect->Fluorinate Fluorinating Agent Deprotect Sequential Deprotection (TBDMS & Boc) Fluorinate->Deprotect 1. TBAF 2. TFA/HCl End 2-Amino-3-fluoropropan-1-ol Deprotect->End

Caption: Overall workflow for the synthesis of 2-amino-3-fluoropropan-1-ol.

Part 2: A Comparative Analysis of Modern Deoxyfluorination Reagents

The choice of deoxyfluorinating agent is critical and depends on factors like scale, safety infrastructure, and substrate sensitivity. While numerous reagents exist, we will focus on four commercially available and widely used systems.[5]

ReagentStructureKey AdvantagesKey DisadvantagesThermal Stability
DAST (Diethylaminosulfur Trifluoride)Et₂NSF₃Highly reactive, extensive literature precedent.[6]Thermally unstable (violent decomposition possible), generates HF, prone to elimination/rearrangement side reactions.[7][8]Poor
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)(MeOCH₂CH₂)₂NSF₃More thermally stable and often gives higher yields than DAST.[9][10][11]Reacts violently with water, corrosive, respiratory hazard.[12][13]Moderate
XtalFluor-E® ([Et₂NSF₂]BF₄)[Et₂NSF₂]⁺[BF₄]⁻Crystalline solid, easy to handle, high thermal stability, less prone to elimination.[14]Requires an external fluoride source (e.g., Et₃N·3HF) for activation.[15]High
PyFluor (2-Pyridinesulfonyl fluoride)C₅H₄N(SO₂F)Inexpensive, bench-stable solid, exhibits high selectivity against elimination.[7][16][17]Requires a strong, non-nucleophilic base (e.g., DBU); can be slower than sulfur trifluorides.[7][18]High

Part 3: Mechanisms and Protocols

This section details the mechanistic underpinnings and provides step-by-step protocols for using DAST and PyFluor as representative examples of the sulfur trifluoride and sulfonyl fluoride classes of reagents, respectively. The protocols assume the starting material is the fully protected (Boc-amino, TBDMS-hydroxyl) serinol derivative.

Method 1: Deoxyfluorination using DAST

Mechanism of Action: The reaction proceeds via initial attack of the alcohol oxygen onto the electrophilic sulfur atom of DAST. This is followed by the elimination of HF and subsequent intramolecular or intermolecular Sₙ2 attack by fluoride to displace the activated hydroxyl group, typically with inversion of configuration.[19]

G cluster_0 DAST Mechanism R-OH R-CH₂-OH Intermediate1 R-CH₂-O-SF₂(NEt₂) R-OH->Intermediate1 Attack on S - HF DAST Et₂N-SF₃ Intermediate2 [R-CH₂-O-SF(NEt₂)]⁺ F⁻ Intermediate1->Intermediate2 Fluoride loss Product R-CH₂-F Intermediate2->Product SN2 Attack by F⁻

Caption: Simplified mechanism of deoxyfluorination using DAST.

Protocol for Deoxyfluorination using DAST

Safety First: DAST is thermally unstable and reacts violently with water to release corrosive HF gas.[8] It is toxic and can cause severe burns.[20] This procedure must be performed by trained personnel in a well-ventilated chemical fume hood. Appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory.[8] Store DAST at low temperatures (e.g., <0°C) as recommended by the supplier.[8]

Materials:

  • N-Boc, O-TBDMS protected 2-amino-1,3-propanediol (1.0 equiv)

  • Diethylaminosulfur trifluoride (DAST, 1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Oven-dried, three-neck round-bottom flask with a magnetic stir bar

  • Septa, nitrogen inlet, and temperature probe

  • Plastic or gas-tight glass syringe for DAST addition

Procedure:

  • Reaction Setup: Assemble the dry three-neck flask under a nitrogen atmosphere.

  • Substrate Addition: Dissolve the protected amino diol (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Using a plastic syringe, slowly add DAST (1.2 equiv) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature below -70 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 3-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated compound.

Method 2: Deoxyfluorination using PyFluor

Mechanism of Action: In the presence of a strong, non-nucleophilic base like DBU, the alcohol is deprotonated. The resulting alkoxide attacks the electrophilic sulfur of PyFluor, displacing fluoride to form a pyridinesulfonate ester intermediate. This activated intermediate is then displaced by a fluoride ion (delivered by the protonated base) in an Sₙ2 reaction.[18] The high selectivity against elimination is a key feature of this method.[16]

G cluster_0 PyFluor Mechanism R-OH R-CH₂-OH Alkoxide R-CH₂-O⁻ R-OH->Alkoxide + Base - [Base-H]⁺ Base DBU Intermediate R-CH₂-O-SO₂-Py Alkoxide->Intermediate + PyFluor - F⁻ PyFluor Py-SO₂F Product R-CH₂-F Intermediate->Product + [Base-H]⁺F⁻ - Py-SO₃⁻

Caption: Simplified mechanism of deoxyfluorination using PyFluor.

Protocol for Deoxyfluorination using PyFluor

Safety Note: PyFluor is a stable solid but is corrosive and can cause burns. DBU is a strong base. Handle both with appropriate PPE in a chemical fume hood.

Materials:

  • N-Boc, O-TBDMS protected 2-amino-1,3-propanediol (1.0 equiv)

  • PyFluor (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equiv)

  • Anhydrous toluene

  • Water and Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Oven-dried round-bottom flask with a magnetic stir bar

Procedure:

  • Reaction Setup: To the dry flask under a nitrogen atmosphere, add the protected amino diol (1.0 equiv) and PyFluor (1.2 equiv).

  • Solvent Addition: Add anhydrous toluene (approx. 0.2 M concentration).

  • Base Addition: Add DBU (2.0 equiv) to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. For less reactive or sterically hindered substrates, moderate heating (e.g., 50 °C) may be required.[17] Monitor the reaction by TLC/LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Washing: Transfer to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically cleaner than with DAST. Purify by flash column chromatography on silica gel. The reduced formation of elimination byproducts often simplifies this step.[7]

Part 4: Final Deprotection

After successful fluorination and purification, the protecting groups are removed to yield the final product.

  • Silyl Ether Cleavage: Dissolve the fluorinated intermediate in THF. Add TBAF (1.0 M in THF, 1.1 equiv) and stir at room temperature until the reaction is complete (monitored by TLC). Quench with water, extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Boc Group Cleavage: Dissolve the resulting alcohol in DCM. Add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane. Stir at room temperature for 1-2 hours. Concentrate under reduced pressure to remove the acid and solvent, yielding the final 2-amino-3-fluoropropan-1-ol, often as a salt.

Conclusion

The synthesis of 2-amino-3-fluoropropan-1-ol is a practical and achievable goal for synthetic chemists when a logical, stepwise approach is employed. The success of the synthesis hinges on a robust orthogonal protection strategy followed by the judicious selection of a deoxyfluorination reagent. While DAST is a powerful and well-established reagent, its safety profile necessitates stringent controls. Modern reagents like PyFluor offer a compelling alternative, providing enhanced safety, stability, and selectivity, often simplifying purification and making the process more amenable to scale-up. By understanding the mechanisms, protocols, and safety considerations outlined in this guide, researchers can confidently incorporate this valuable fluorinated building block into their synthetic programs.

References

  • Wikipedia. Fluorination with aminosulfuranes. Available from: [Link]

  • Mei, H., Han, J., & Fustero, S. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC. Available from: [Link]

  • Jäckel, C., & Koksch, B. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry. Available from: [Link]

  • Romero-Revilla, J. A., et al. (2024). Synthesis of fluorinated amino acids by low-specificity, promiscuous aldolases coupled to in situ fluorodonor generation. PubMed. Available from: [Link]

  • Jäckel, C., & Koksch, B. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. Available from: [Link]

  • Kim, D., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. Available from: [Link]

  • St. Amant, A. H., et al. (2023). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv. Available from: [Link]

  • Kim, D., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. Organic Chemistry Portal. Available from: [Link]

  • Bobnar, M., et al. (2024). Chloroimidazolium Deoxyfluorination Reagent with H2F3– Anion as a Sole Fluoride Source. The Journal of Organic Chemistry. Available from: [Link]

  • Baxendale Group. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Available from: [Link]

  • Sigma-Aldrich. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®). Available from: [Link]

  • Sladojevich, F., & Toste, F. D. (2012). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. PMC - NIH. Available from: [Link]

  • Saidalimu, I., et al. (2021). DAST-mediated ring opening of β-keto esters: a facile access to unique fluorinated and sulfenylated acid fluorides. RSC. Available from: [Link]

  • Scarpino, C., et al. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. Who we serve. Available from: [Link]

  • Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. The Doyle Group. Available from: [Link]

  • Organic Syntheses Procedure. DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. Available from: [Link]

  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Available from: [Link]

  • ResearchGate. (2021). XtalFluor-E: A Useful and Versatile Reagent in Organic Transformations. Available from: [Link]

  • Organic Synthesis. Protecting Groups. Available from: [Link]

  • Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Available from: [Link]

  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • Organic Chemistry Portal. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. PyFluor. Available from: [Link]

  • Guo, J., et al. (2020). Rapid Deoxyfluorination of Alcohols with N‐Tosyl‐4‐chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature. Angewandte Chemie. Available from: [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available from: [Link]

  • Macmillan Group - Princeton University. (2017). Synthesis and Applications of Fluorinated -Amino Acids. Available from: [Link]

  • Wang, Z., et al. (2016). Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes. PMC. Available from: [Link]

  • Mezzetta, A., et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Available from: [Link]

  • CoLab. Deoxyfluorination: A Detailed Overview Of Recent Developments. Available from: [Link]

Sources

Application Note: Reductive Amination Protocols for Fluorinated Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into amino alcohol scaffolds is a cornerstone of modern medicinal chemistry, offering modulation of


, lipophilicity, and metabolic stability.[1][2] However, the high electronegativity of fluorine introduces unique synthetic challenges during reductive amination.

The Core Challenges:

  • Nucleophilic Deactivation: Fluorine atoms reduce the basicity and nucleophilicity of amines (via

    
     effect), slowing imine condensation.
    
  • Carbonyl Hydration:

    
    -Fluoro ketones exist primarily as gem-diols in solution, rendering them electrophilically inert toward amines.
    
  • Defluorination:

    
    -Fluoro amines are prone to HF elimination (defluorination) under thermodynamic forcing or strongly basic conditions.
    

This guide details two field-proven protocols designed to bypass these electronic traps, ensuring high fidelity in the synthesis of fluorinated amino alcohols.

Strategic Reagent Selection

The choice of reducing agent is not merely about hydride strength; it is about chemoselectivity and Lewis acid compatibility .

ReagentReactivity ProfileFluorine CompatibilityRecommended Application
Sodium Triacetoxyborohydride (STAB) Mild, selective for imines over ketones.[3]High. Mild acidic nature prevents HF elimination.Aldehydes + Fluorinated Amines.

+

Lewis acid activation + water scavenging.[4]Medium. Requires strict anhydrous handling to prevent

precipitation.

-Fluoro Ketones + Weak Amines.
Sodium Cyanoborohydride (

)
pH-dependent activity (pH 3–5).Low. Risk of cyanide toxicity; requires acidic pH which may trigger defluorination in sensitive substrates.Legacy protocols (Not recommended for first-line use).

Mechanistic Visualization: The Titanium Advantage

When reacting


-fluoro ketones, standard dehydration fails because the equilibrium favors the hydrate (gem-diol). Titanium(IV) isopropoxide serves a dual function: it acts as a Lewis acid  to activate the carbonyl and a chemical desiccant  to drive the equilibrium toward the imine/hemiaminal species.

Ti_Mechanism Ketone α-Fluoro Ketone (Hydrate Equilibrium) Ti_Complex Ti-Hemiaminal Complex Ketone->Ti_Complex + Amine + Ti(OiPr)4 GemDiol Gem-Diol (Dead End) Ketone->GemDiol + H2O Imine Activated Imine Species Ti_Complex->Imine - Ti(OH)(OiPr)3 (Dehydration) Product Fluorinated Amino Alcohol Imine->Product + NaBH4 (Reduction)

Figure 1: The Titanium-mediated pathway bypasses the gem-diol trap common in fluorinated ketones by coordinating the hemiaminal intermediate.

Protocol A: Lewis Acid Activation ( )

Target Substrate:


-Fluoro Ketones (e.g., trifluoromethyl ketones) reacting with sterically hindered or electron-deficient amino alcohols.
Materials
  • Solvent: THF (Anhydrous, inhibitor-free).

  • Reagent: Titanium(IV) isopropoxide (97%+).

  • Reductant: Sodium Borohydride (

    
    ).[4][5][6][7][8][9]
    
  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology
  • Complexation (The Critical Step):

    • In a flame-dried flask under Argon, charge the fluorinated ketone (1.0 equiv) and the amino alcohol (1.1 equiv).

    • Note: If the amino alcohol is a salt (e.g., HCl salt), add 1.1 equiv of

      
       to liberate the free base before adding Titanium.
      
    • Add neat

      
       (2.0 equiv) via syringe.
      
    • Caution: The reaction is slightly exothermic.

    • Stir at ambient temperature for 6–12 hours . The solution will likely turn viscous and yellow/orange. Do not shorten this time; fluorinated ketones are slow to condense.

  • Reduction:

    • Dilute the viscous mixture with anhydrous THF (

      
       per mmol substrate).
      
    • Cool the vessel to

      
      .
      
    • Add

      
       (1.5 equiv) in one portion.
      
    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (Titanium Quench):

    • Crucial: Titanium emulsions are difficult to separate. Use the Fieser method or a basic quench.

    • Add

      
      
      
      
      
      solution dropwise until a white, polymeric precipitate forms (
      
      
      ).
    • Dilute with EtOAc and filter through a pad of Celite.

    • Concentrate the filtrate to obtain the crude fluorinated amine.

Protocol B: Mild Acidic Reduction (STAB)

Target Substrate: Fluorinated Amines (e.g.,


-fluoro amines) reacting with aldehydes.
Why this method?  It avoids the strong basicity of the Titanium quench, preventing HF elimination in labile 

-fluoro amines.
Materials
  • Solvent: 1,2-Dichloroethane (DCE) or THF.[10]

  • Reagent: Sodium Triacetoxyborohydride (STAB) (

    
    ).
    
  • Catalyst: Glacial Acetic Acid (

    
    ).
    
Step-by-Step Methodology
  • Imine Formation:

    • Dissolve the fluorinated amino alcohol (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (

      
      ).
      
    • Add Glacial Acetic Acid (1.0–2.0 equiv).

    • Scientific Logic:[1][3][4][6][8][11] The acid catalyzes the dehydration of the carbinolamine but buffers the solution to prevent basic-induced defluorination.

    • Stir for 30–60 minutes.

  • One-Pot Reduction:

    • Add STAB (1.4 equiv) as a solid in three portions over 15 minutes.

    • Observation: Mild effervescence may occur (

      
       evolution).
      
    • Stir at room temperature for 4–16 hours. Monitor by LC-MS for the disappearance of the imine mass.

  • Workup:

    • Quench with saturated

      
       (do not use strong bases like 
      
      
      
      ).
    • Extract with DCM (

      
      ).
      
    • Dry over

      
      .
      

Troubleshooting & Optimization

The Oxazolidine Trap

Amino alcohols reacting with aldehydes often cyclize to form oxazolidines rather than the open-chain imine.

  • Diagnosis: NMR shows a shift in the hemiaminal proton, and reduction is stalled.

  • Solution: In Protocol A, the Titanium complex stabilizes the open form. In Protocol B, adding a small amount of water scavenger (Molecular Sieves

    
    ) can shift the equilibrium, though STAB usually reduces the oxazolidine species directly (albeit slower).
    
Preventing Defluorination (HF Elimination)

Elimination is driven by the acidity of the


-proton next to the carbonyl or the basicity of the environment.

Defluorination_Risk Substrate β-Fluoro Amine (Target) Elimination E2 Elimination (Loss of HF) Substrate->Elimination Triggered by Base Strong Base / Heat Base->Elimination Byproduct Enamine/Allyl Amine (Defluorinated) Elimination->Byproduct

Figure 2: Pathway of unwanted defluorination. Avoid heating >40°C and strong bases (NaOH/KOH) during workup.

References

  • Abdel-Magid, A. F., et al. (1996).[3][7][8][9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry.

  • Barney, R. J., et al. (2011). "Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes." Journal of the American Chemical Society.[8]

  • Neidigh, K. A., et al. (1998).[12][13] "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Troubleshooting & Optimization

Minimizing racemization during workup of chiral fluoroamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Racemization During Workup & Isolation

This guide addresses the specific instability inherent to


-fluoroamines and 

-fluoroamines. Unlike standard chiral amines, these motifs possess unique electronic properties that render them susceptible to racemization via proton transfer and self-disproportionation. This is not just a purity issue; it is a structural integrity crisis common in late-stage functionalization.
Module 1: The Mechanistic "Why"
Understanding the Root Cause of Instability

To prevent racemization, you must understand the enemy. In chiral


-fluoroamines, the fluorine atom exerts a powerful inductive effect (

), significantly increasing the acidity of the

-proton.

The Danger Zone: Standard amines have an


-proton pKa of ~40-50. The introduction of an 

-fluorine can drop this pKa by 10-15 units, bringing it into the range where "mild" laboratory bases (bicarbonate, carbonate, or even silica gel surface sites) can effect deprotonation.

The Pathway:

  • Deprotonation: Base removes the acidic

    
    -proton.
    
  • Planarization: The resulting carbanion stabilizes into a planar

    
    -hybridized intermediate (stabilized by the gauche effect and negative hyperconjugation).
    
  • Reprotonation: The proton returns from either face of the planar intermediate, resulting in a racemic mixture.

RacemizationMechanism cluster_0 Chiral Starting Material cluster_1 The Critical Failure cluster_2 Racemic Outcome Start (S)-α-Fluoroamine (Tetrahedral sp3) Inter Planar Carbanion (Achiral Intermediate) Start->Inter - H+ (Deprotonation) End Racemic Mixture (50% R / 50% S) Inter->End + H+ (Reprotonation) Base Base (B:) (e.g., NaHCO3, Silica) Base->Start Attacks α-H

Figure 1: Mechanism of base-mediated racemization in


-fluoroamines via carbanion planarization.
Module 2: Troubleshooting Workup & Extraction
Protocol: The "Cold & Fast" Quench

Issue: Users often observe ee erosion during the aqueous workup of fluorination reactions (e.g., DAST, Deoxo-Fluor) or deprotection steps.

Technical Directive: The transition from organic solvent to aqueous phase is the highest risk point. The local pH at the interface of a basic wash can momentarily spike, triggering inversion.

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Temperature Room Temperature (20-25°C)Cryogenic/Cold (0°C to -10°C)
Quench Buffer Saturated

(pH ~8.5)
Phosphate Buffer (pH 7.0) or dilute Rochelle's Salt
Contact Time Prolonged stirring (>15 min)Rapid separation (<5 min)
Drying Agent

(Slightly acidic/Lewis acidic)

(Neutral)

Step-by-Step "Safe Quench" Workflow:

  • Cool Down: Cool the reaction mixture to 0°C.

  • Dilute: Dilute with a non-polar solvent (e.g.,

    
     or 
    
    
    
    ) before adding water. This reduces the concentration of the amine at the aqueous interface.
  • Buffer: Pour the reaction mixture into a pre-chilled pH 7 phosphate buffer. Do not add strong base to the reaction.

  • Separate: Shake vigorously for 30 seconds and separate phases immediately. Do not let layers sit.

  • Acidify (Optional): If the amine is stable to acid, collect it as the HCl salt immediately by extracting into 1M HCl, then lyophilizing the aqueous layer (avoids free-basing entirely).

Module 3: The "Phantom" Racemization (SDE)
Why your column chromatography is lying to you

Issue: "I injected 95% ee material onto a silica column. Fraction 5 is 60% ee, and Fraction 10 is 99% ee. Did I racemize it?"

Diagnosis: You are likely experiencing Self-Disproportionation of Enantiomers (SDE) .[1] Fluoroamines are notorious for this. On achiral silica gel, enantiomers can form supramolecular aggregates (homochiral vs. heterochiral) that move at different rates.[1] This is not chemical racemization; it is physical separation.

Corrective Action:

  • Do NOT spot check single fractions for ee.

  • Do pool all product fractions and measure the ee of the mixed bulk.

  • Do use SDE to your advantage: You can sometimes enrich your material by discarding the "racemic" tail of the peak.

SDE_Flow cluster_fractions Elution Profile (SDE Phenomenon) Input Crude Mixture (90% ee) Column Achiral Silica Column Input->Column F1 Early Fractions (High ee: >98%) Column->F1 F2 Middle Fractions (Bulk ee: ~90%) Column->F2 F3 Late Fractions (Low ee: <50%) Column->F3 Action CRITICAL STEP: Pool ALL fractions before analysis F1->Action F2->Action F3->Action

Figure 2: The Self-Disproportionation of Enantiomers (SDE) effect on silica gel.

Module 4: Purification & Storage Strategy

Q: Can I store the free base


-fluoroamine? 
A: No. 
The free base is thermodynamically driven toward decomposition (HF elimination) or racemization.

The "Salt Lockdown" Protocol: Always store chiral fluoroamines as their ammonium salts. The protonation of the nitrogen shuts down the lone pair, preventing the formation of the iminium/carbanion intermediates required for racemization.

  • HCl Salts: Standard, but excess HCl can be hygroscopic.

  • Tosylate/Camphorsulfonate: Excellent for solid-state stability and crystallinity.

  • 
     or 
    
    
    
    Salts:
    Highly recommended for fluoroamines. These non-coordinating anions stabilize the cation without introducing nucleophiles that might trigger substitution.

Chromatography Rules:

  • Avoid: Untreated Silica Gel (Acidic sites can catalyze HF elimination).

  • Use: Neutral Alumina or Silica pre-treated with 1% Triethylamine (TEA).

  • Warning: If using TEA, flush the column well; residual basicity can racemize the product after concentration if heat is applied.

References
  • Mechanistic Insight:Enantioseparation and Racemiz

    
    -Aryl-
    
    
    
    -fluoroacetonitriles.
  • SDE Phenomenon:The Role of Fluorine in the Self-Disproportion

    • Source: ResearchG
    • [Link]

  • Salt Stability:Convenient Access to

    
    -Fluorinated Alkylammonium Salts.
    
    • Source: PubMed / Angewandte Chemie
    • [Link]

  • Acidity & pKa:Relative Acidity of Alpha-Hydrogens and Inductive Effects.

    • Source: Chemistry LibreTexts[2]

    • [Link]

Sources

Technical Support Center: Handling Hygroscopic Amino Alcohol HCl Salts

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: AA-HCL-GUIDE-001

Core Directive & Scientific Grounding

Welcome to the Technical Support Center. You are likely here because your free-flowing white powder has turned into a sticky gum, or your reaction stoichiometry is drifting due to unknown water content.

The Mechanism of Failure: Amino alcohol hydrochloride salts (e.g., pseudoephedrine HCl, phenylpropanolamine HCl) are chemically predisposed to deliquescence . The lattice energy of the salt is often competed against by the high hydration enthalpy of the chloride ion and the hydrogen-bonding capacity of the hydroxyl/amine groups. When relative humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt, the crystal lattice collapses, absorbing atmospheric water until it dissolves in its own sorbed moisture.

The Consequence:

  • Stoichiometric Error: Weighing "100 mg" of wet salt might actually be 80 mg of reactant and 20 mg of water.

  • Hydrolysis/Side Reactions: Water acts as a nucleophile or competitive solvent.

  • Physical Processing: Caking prevents flow in hoppers and automated feeders.

Module 1: Inventory & Storage (Prevention)

The best way to handle hygroscopicity is to prevent the initial exposure.[1]

Standard Operating Procedures (SOPs)
Storage TierMethodSuitabilityScientist's Note
Tier 1 (Gold) Glovebox (N₂/Ar) Long-term storageEssential for highly sensitive salts. Keep caps loose inside to allow desiccation.
Tier 2 (Silver) Desiccator Cabinet Active useUse P₂O₅ or activated silica gel with a moisture indicator. Do not use CaCl₂ (risk of amine complexation).
Tier 3 (Bronze) Taped Vials Short-term transitParafilm® is permeable to water vapor over time. Use electrical tape or heat-shrink bands for better seals.

Critical Warning: Never store amino alcohol salts in the same secondary container as volatile acids (HCl, acetic acid) or bases (ammonia). The "salt formation" equilibrium is reversible; excess acid vapor can degrade the crystal surface.

Module 2: Weighing & Dispensing

Most experimental errors occur here. If you weigh a deliquescent salt on an open balance pan, the mass reading will drift upwards in real-time.

Protocol A: Weighing by Difference (The "Speed-Independent" Method)

Use this when a glovebox is unavailable.

  • Dry the Source: Ensure the source bottle has been equilibrated in a desiccator.

  • Tare the Vial: Place the capped source vial on the balance. Record Mass (

    
    ).
    
  • Transfer: Remove the vial from the balance. Quickly transfer an estimated amount to your reaction vessel. Do not do this over the balance.

  • Reweigh: Cap the source vial immediately and place it back on the balance. Record Mass (

    
    ).
    
  • Calculate: Mass Transferred =

    
    .
    

Why this works: You are measuring the loss of mass from a closed system. The water uptake during the brief opening affects the remaining bulk slightly, but the mass transferred is accurately recorded before it absorbs significant water in the destination flask.

Workflow Visualization: Weighing Decision Tree

WeighingLogic Start Start: Weighing Hygroscopic Salt Glovebox Is a Glovebox Available? Start->Glovebox Inert Weigh inside Glovebox (Inert Atmosphere) Glovebox->Inert Yes OpenAir Open Air Weighing Required Glovebox->OpenAir No Accuracy Is Exact Stoichiometry Critical? (<1% Error Tolerance) OpenAir->Accuracy DiffWeigh EXECUTE: Weighing by Difference (Minimizes exposure error) Accuracy->DiffWeigh Yes SpeedWeigh EXECUTE: Rapid Transfer to Tared Solvent Accuracy->SpeedWeigh No Dissolve Dissolve immediately to stop hydration DiffWeigh->Dissolve SpeedWeigh->Dissolve

Figure 1: Decision matrix for weighing hygroscopic solids to ensure stoichiometric integrity.

Module 3: Recovery & Drying (Troubleshooting)

Issue: "My salt has turned into a goo/oil."

Do not panic. This is usually reversible. The "oil" is a supersaturated aqueous solution of your salt.

Protocol B: Azeotropic Drying (The "Rescue" Op)

Heating a wet, thermally sensitive amino alcohol salt in an oven can cause degradation (cyclization to oxazolines or elimination). Azeotropic distillation removes water at lower temperatures.

Reagents: Toluene (preferred) or Cyclohexane. Equipment: Rotary Evaporator or Dean-Stark apparatus.

  • Dissolution: Add Toluene to your "goo." The salt will likely not dissolve, but the water will mix with the toluene azeotrope.

  • Evaporation: Rotovap at 40–50°C under reduced pressure.

  • The Physics: The Toluene/Water azeotrope boils at 85°C (atmospheric), but much lower under vacuum. As the azeotrope removes water, the amino alcohol HCl will precipitate back out as a solid.

  • Repetition: Repeat the toluene addition/evaporation cycle 2–3 times until a fine, white powder remains.

  • Final Dry: Place the flask under high vacuum (Schlenk line) for 2 hours.

Workflow Visualization: Azeotropic Recovery

Azeotrope WetSalt Wet/Oily Salt (Hydrated) AddSolvent Add Toluene (Forms Azeotrope) WetSalt->AddSolvent Rotovap Rotary Evaporation (Vacuum + 45°C) AddSolvent->Rotovap WaterRemoval Water Removed as Azeotrope Rotovap->WaterRemoval Vapor Precipitation Salt Precipitates (Solid Reform) Rotovap->Precipitation Residue HighVac High Vacuum (Final Polish) Precipitation->HighVac HighVac->AddSolvent If still clumpy

Figure 2: Process flow for recovering deliquesced salts using azeotropic distillation.

FAQ: Technical Support

Q: Can I use Phosphorus Pentoxide (P₂O₅) to dry my amino alcohol salt? A: Yes, but with caution. P₂O₅ is acidic and an extremely potent desiccant. It is excellent for drying HCl salts in a vacuum desiccator (indirect contact). Never mix it directly with the salt. Ensure your compound is in a beaker inside the desiccator, and the P₂O₅ is in the base well.

Q: Why did my yield drop after drying the salt in an oven at 100°C? A: Thermal instability. Many amino alcohols (especially 1,2-amino alcohols) can undergo intramolecular cyclization or elimination of HCl at high temperatures. Always dry under vacuum at moderate temperatures (<60°C) rather than relying on high heat.

Q: Can I use Calcium Chloride (CaCl₂) as a desiccant? A: Avoid it. While cheap, CaCl₂ can form coordination complexes with amines and alcohols. Even though the nitrogen is protonated in the HCl salt, any equilibrium free base could interact, or the salt lattice itself could interact. Use Silica, Molecular Sieves (3Å or 4Å), or P₂O₅.

Q: How do I transfer the salt if it's static-charged and flying everywhere? A: This indicates the salt is very dry (good!) but difficult to handle. Use an antistatic gun (ZeroStat) or weigh into a glass vessel rather than plastic. Plastic weigh boats generate significant static charge with dry salts.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Standard reference for drying agents and purification).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational techniques for drying organic solids).
  • Sigma-Aldrich (Merck). Technical Bulletin: Handling Hygroscopic and Moisture Sensitive Chemicals. (Industry standard handling procedures).

  • University of Rochester, Dept. of Chemistry. Weighing Reactants and Reagents: Troubleshooting Guide.

Sources

Technical Support Center: Stability of (R)-2-Amino-3-fluoropropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (R)-2-Amino-3-fluoropropan-1-ol. This document provides in-depth guidance for researchers, chemists, and drug development professionals on the stability of this valuable building block, particularly under basic conditions. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile

This section addresses the fundamental chemical principles governing the stability of (R)-2-Amino-3-fluoropropan-1-ol.

Q1: What is the primary stability concern for (R)-2-Amino-3-fluoropropan-1-ol under basic conditions?

A1: The principal stability issue is its susceptibility to elimination reactions , specifically dehydrofluorination (the loss of hydrogen fluoride, HF). This is a common degradation pathway for many fluorinated organic compounds when exposed to a base.[1][2] The molecule contains both an amine and a hydroxyl group, which can be deprotonated by a base, and a fluorine atom that can act as a leaving group.

Q2: What is the most probable decomposition pathway?

A2: The most likely mechanism is a base-induced elimination, which can proceed via an E2 (bimolecular elimination) or E1cb (unimolecular conjugate base elimination) pathway. Given the structure, the E1cb mechanism is highly plausible.[2]

  • Deprotonation: A base removes the acidic proton from the carbon adjacent to the fluorine atom (the α-carbon). The electron-withdrawing effect of the adjacent fluorine atom increases the acidity of this proton.[2]

  • Formation of a Carbanion: This deprotonation results in a short-lived carbanion intermediate.

  • Elimination of Fluoride: The carbanion then expels the fluoride ion (F⁻) to form a double bond, resulting in an allylic amine alcohol.

Due to the high strength of the carbon-fluorine bond, fluorine is generally a poor leaving group compared to other halogens like bromine or iodine.[2] However, the increased acidity of the β-hydrogen facilitates this elimination pathway under basic conditions.[2]

Q3: Which experimental factors have the greatest impact on the rate of degradation?

A3: Several factors critically influence the stability of (R)-2-Amino-3-fluoropropan-1-ol:

  • Base Strength: Stronger bases (e.g., sodium hydride, LDA) will accelerate decomposition much more rapidly than weaker bases (e.g., sodium bicarbonate, triethylamine).[1][2]

  • Temperature: Higher reaction temperatures significantly increase the rate of elimination reactions.[3][4] It is often advisable to run reactions at or below room temperature if possible.

  • Solvent: The choice of solvent can affect both the solubility of the compound and the stability of intermediates. For instance, polar aprotic solvents like DMF might better solvate the transition states involved in elimination, potentially increasing the degradation rate compared to less polar solvents like THF, where solubility might be lower.[1]

  • Reaction Time: Prolonged exposure to basic conditions will lead to a greater extent of decomposition. Reactions should be monitored closely and stopped as soon as the desired transformation is complete.

Q4: Can intramolecular cyclization to form an aziridine occur?

A4: Yes, intramolecular cyclization is a potential competing pathway. If the amine group is deprotonated by the base, the resulting amide anion could act as an internal nucleophile, attacking the carbon bearing the fluorine atom to displace fluoride and form a chiral aziridine methanol derivative. This type of transformation via an aziridinium intermediate has been observed in related syntheses.[5] The dominant pathway (elimination vs. substitution) will depend on the specific reaction conditions and the substrate's conformation.

Section 2: Troubleshooting Guide - Common Experimental Issues

This guide provides a structured approach to resolving common problems encountered when using (R)-2-Amino-3-fluoropropan-1-ol in base-mediated reactions.

Symptom / Observation Potential Root Cause Recommended Action & Rationale
Low or no yield of the desired product; starting material consumed. Degradation of (R)-2-Amino-3-fluoropropan-1-ol. The reaction conditions are too harsh, leading to rapid decomposition via elimination or other pathways.1. Lower the Temperature: Start the reaction at 0 °C or -78 °C and allow it to warm slowly. This reduces the kinetic energy available for the degradation pathway. 2. Use a Weaker Base: Switch from a strong base (e.g., NaH, LDA) to a milder inorganic base (K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base (DBU, DIPEA). This reduces the concentration of the reactive deprotonated species. 3. Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it immediately upon completion.[6]
Formation of multiple unidentified byproducts observed by LC-MS or NMR. Competing Decomposition Pathways. Both dehydrofluorination and intramolecular cyclization might be occurring, or the initial degradation product may be reacting further.1. Protect the Nucleophiles: Consider protecting the primary amine (e.g., as a Boc or Cbz carbamate) and/or the primary alcohol (e.g., as a silyl ether) before subjecting the molecule to basic conditions. This blocks alternative reaction pathways. 2. Characterize Byproducts: Attempt to isolate and characterize the main byproducts. Knowing their structure can confirm the degradation pathway and inform your optimization strategy. For example, the presence of free fluoride can be detected by ¹⁹F-NMR.[1]
Inconsistent results and poor reproducibility between experiments. Variability in Reagent Quality or Reaction Setup. The concentration or purity of the base may vary. The presence of atmospheric CO₂ or moisture can neutralize some of the base or introduce side reactions.1. Use Freshly Prepared Reagents: Use a freshly opened bottle of base or titrate it before use. 2. Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture and CO₂.[7] 3. Standardize Order of Addition: Always add reagents in the same order. Often, adding the base slowly to a cooled solution of the substrate is preferable.
Visual Troubleshooting Workflow

Caption: A decision tree for troubleshooting common issues.

Section 3: Protocols and Methodologies

These protocols provide a starting point for handling the compound and assessing its stability.

Protocol 1: General Guidelines for Handling in Basic Media

This protocol is designed to minimize degradation during a typical base-mediated reaction.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (R)-2-Amino-3-fluoropropan-1-ol (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF, CH₃CN) to a concentration of 0.1 M.

  • Cooling: Cool the solution to the desired starting temperature (e.g., 0 °C) using an ice-water bath.

  • Base Addition: Add the chosen base (e.g., K₂CO₃, 1.5 eq.) portion-wise over several minutes, or if it is a liquid base, add it dropwise. Ensure the internal temperature does not rise significantly.

  • Reaction & Monitoring: Stir the reaction at the chosen temperature. Monitor the progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of a mild acid, such as ammonium chloride (NH₄Cl).[6]

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as required.

Protocol 2: Experimental Workflow for Stability Assessment

This time-course study allows for the quantitative assessment of stability under specific conditions.

  • Stock Solution Preparation: Prepare a stock solution of (R)-2-Amino-3-fluoropropan-1-ol in a deuterated solvent (e.g., DMSO-d₆) with a known internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Initial Analysis (T=0): Acquire a quantitative ¹H-NMR and ¹⁹F-NMR spectrum of the stock solution before adding any base. This serves as the baseline measurement.

  • Initiate Degradation: To the NMR tube, add a specific amount of the base being tested (e.g., NaOD in D₂O).

  • Time-Course Monitoring: Acquire NMR spectra at set time intervals (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr, 24 hr) while maintaining a constant temperature.

  • Data Analysis:

    • In the ¹H-NMR, integrate the signal corresponding to the starting material relative to the internal standard to quantify its disappearance over time.

    • In the ¹⁹F-NMR, monitor the decrease of the C-F signal of the starting material and the appearance of a new signal corresponding to free fluoride ion (F⁻).[1]

  • Reporting: Plot the concentration of the starting material versus time to determine the rate of degradation and the half-life (t₁/₂) under the tested conditions.

Visual Representation of Decomposition Pathway

G cluster_0 E1cb Decomposition Pathway A (R)-2-Amino-3-fluoropropan-1-ol B Carbanion Intermediate A->B + Base - H⁺ C Allylic Amine Product + F⁻ B->C Elimination (rate-determining)

Caption: Proposed E1cb dehydrofluorination pathway.

References

  • Krump, D., et al. (2012). Base-Induced Instability of Fluorotelomer Alcohols. PMC. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Bisai, A., et al. (2012). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PMC. [Link]

  • Southern Illinois University Edwardsville. Elimination Reactions. SIUE. [Link]

  • YouTube. (2020). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. YouTube. [Link]

  • O'Hagan, D. (2020). Synthesis of complex unnatural fluorine-containing amino acids. PMC. [Link]

  • Nomoto, T., & Fukuhara, T. Synthesis of (Fluoroalkyl)amines by Deoxyfluorination of Amino Alcohols. Hokkaido University. [Link]

  • Hydrolysis Reactions. (2018). HYDROLYSIS REACTIONS. [Link]

  • Chemistry LibreTexts. (2025). Hydrolysis Reactions. Chemistry LibreTexts. [Link]

  • Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. Journal of Organic Chemistry. [Link]

  • PlasticsEurope. (2012). Guide for the Safe Handling of Fluoropolymer Resins. PlasticsEurope. [Link]

  • The Society of the Plastics Industry, Inc. (2018). Guide to the Safe Handling of Fluoropolymer Resins. Fluoropolymers. [Link]

Sources

Technical Support Center: Strategies to Mitigate E1cB Elimination in Fluoroamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with Elimination Unimolecular Conjugate Base (E1cB) side reactions, particularly within the context of synthesizing valuable fluoroamines. Our goal is to provide not just solutions, but a foundational understanding of the mechanistic principles to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Understanding the E1cB Challenge in Fluoroamine Chemistry

This section addresses the fundamental "what" and "why" of E1cB reactions in your specific field.

Q1: I'm observing an unexpected alkene byproduct in my amination reaction. My colleague mentioned "E1cB." What exactly is this mechanism?

A: The E1cB mechanism is a two-step elimination pathway that occurs under basic conditions.[1] It is distinct from the more common E1 and E2 mechanisms. The name itself provides a clue to the process: E limination, U nimolecular (rate-determining step involves one species), c onjugate B ase.

The process unfolds as follows:

  • Deprotonation (Formation of Conjugate Base): A base removes a proton from the carbon beta (β) to the leaving group. This is the crucial first step and results in the formation of a carbanion intermediate, which is the conjugate base of your starting material.[1][2]

  • Expulsion of Leaving Group: The lone pair of electrons on the carbanion then expels the leaving group from the alpha (α) carbon, forming a double bond.[1][3]

This pathway is particularly favored when the β-hydrogen is unusually acidic and the leaving group is relatively poor.[2][4]

Caption: Figure 1: The E1cB Elimination Mechanism.

Q2: Why is this E1cB side reaction so common when I'm working with substrates containing fluorine?

A: Your observation is astute and points to a classic challenge in fluoro-organic chemistry. Fluoroamine precursors are often highly susceptible to the E1cB pathway due to a "perfect storm" of electronic properties:

  • Acidification of β-Hydrogens: Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect acidifies the protons on the adjacent (β) carbon, making them easier to remove by a base.[5] This directly facilitates the first step of the E1cB mechanism.

  • Poor Leaving Group Ability: The carbon-fluorine bond is exceptionally strong.[5] This makes the fluoride anion (F⁻) a very poor leaving group compared to bromide or iodide.[2] This poor leaving group ability disfavors concerted E2 or carbocation-forming E1 pathways, which require C-F bond breaking in the rate-determining step.[5]

In essence, the fluorine atom makes the first step of the E1cB (deprotonation) easier while making the key steps of competing E1 and E2 pathways (leaving group departure) harder. This combination funnels the reaction down the E1cB pathway, leading to the undesired alkene byproduct.

Section 2: Troubleshooting Guide: Suppressing Alkene Formation

This section provides actionable solutions to common experimental problems.

Q3: My primary amine synthesis is plagued by alkene byproducts. My amine nucleophile seems to be acting as a base. What are my options?

A: This is a very common issue. Many amine nucleophiles (ammonia, primary amines) are also effective bases, capable of initiating the E1cB cascade.[6] The key is to separate the role of the nucleophile from the role of the base.

Strategy 1: Switch to a Non-Basic Nucleophilic Nitrogen Source. The most robust solution is to use a nucleophile that is potent at attacking carbon but is a very weak base. The premier choice is the azide ion (N₃⁻) , typically from sodium azide (NaN₃).

  • Why it works: The azide ion is an excellent nucleophile but a weak base (the pKa of its conjugate acid, HN₃, is ~4.6). It will readily participate in the desired substitution reaction without causing significant deprotonation of the substrate.[6]

  • Workflow: The reaction proceeds in two stages: first, substitute the fluorine with azide. Second, reduce the resulting alkyl azide to the primary amine using a standard reducing agent like LiAlH₄, H₂/Pd-C, or Staudinger reduction (PPh₃, H₂O).

Azide_Workflow Figure 2: Azide Substitution/Reduction Workflow Start Fluoro-Substrate (R-F) Step1 Step 1: Substitution NaN₃, Polar Aprotic Solvent (e.g., DMF, DMSO) Start->Step1 Intermediate Alkyl Azide (R-N₃) Step1->Intermediate Step2 Step 2: Reduction e.g., LiAlH₄ in THF; or H₂, Pd/C Intermediate->Step2 Product Desired Primary Amine (R-NH₂) Step2->Product

Caption: Figure 2: Azide Substitution/Reduction Workflow.

Strategy 2: Modify Your Existing Amine/Base System. If using an azide is not feasible, you must carefully select your base. Instead of using a strong, small base (like NaOH or KOtBu), consider a bulky, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA or Hünig's base) or DBU.[7] These are less likely to access the sterically hindered β-protons. Alternatively, a weak inorganic base like K₂CO₃ or Cs₂CO₃ can be effective, as they are often basic enough to facilitate SNAr but not strong enough to aggressively promote E1cB.[8]

Q4: How do solvent and temperature influence the competition between my desired substitution and the E1cB side reaction?

A: Solvent and temperature are critical parameters you can manipulate to favor substitution.

  • Temperature: Elimination reactions generally have a higher activation energy and are more entropically favored than substitution reactions. Consequently, higher temperatures almost always favor elimination .[9]

    • Troubleshooting Action: Run your reaction at the lowest temperature that provides a reasonable rate for the desired substitution. If your reaction is running at 80 °C, try it at 50 °C or even room temperature for a longer period. The decrease in the E1cB byproduct may be significant.

  • Solvent: The choice of solvent is more nuanced. Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile ) are generally preferred for nucleophilic substitution reactions on electron-deficient systems, including many fluoro-compounds.[8]

    • Why it works: These solvents solvate the cation (e.g., Na⁺ from NaN₃) but leave the nucleophile relatively "bare" and highly reactive, accelerating the desired substitution. They are less effective at stabilizing the charged intermediates of elimination pathways compared to polar protic solvents.

    • Troubleshooting Action: If you are using a polar protic solvent like ethanol or isopropanol, consider switching to a polar aprotic solvent like DMF or DMSO.

Section 3: Strategic Protocols for Minimizing E1cB

This section provides detailed experimental frameworks.

Protocol 1: Synthesis of a Primary Fluoroamine via Azide Intermediate

This protocol is designed for a substrate prone to E1cB elimination when reacted directly with ammonia.

Step A: Azido-de-fluorination

  • To a stirred solution of your fluoro-substrate (1.0 eq) in anhydrous DMF (5-10 mL per mmol of substrate), add sodium azide (1.5 eq).

  • Heat the reaction mixture to 50-70 °C. Rationale: This temperature is often sufficient for substitution without aggressively promoting elimination pathways.

  • Monitor the reaction by TLC or LC-MS until consumption of the starting material is complete (typically 4-12 hours).

  • Cool the mixture to room temperature, dilute with water, and extract the azide product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude azide is often pure enough for the next step.

Step B: Reduction of the Azide

  • (Caution: LiAlH₄ reacts violently with water!) To a flask under an inert atmosphere (N₂ or Ar), add a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the crude alkyl azide from Step A in anhydrous THF via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates complete conversion.

  • Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, then 15% aqueous NaOH, then water again (Fieser workup).

  • Filter the resulting granular precipitate through celite, wash the filter cake with THF or ethyl acetate, and concentrate the filtrate to yield the desired primary amine.

Comparative Data: The Impact of Reaction Conditions

The following table illustrates typical outcomes when reacting a hypothetical β-fluoro ketone with different nitrogen sources and bases, demonstrating the principles discussed.

EntryNitrogen SourceBase (1.2 eq)SolventTemp (°C)Yield of Amine (%)Yield of Alkene (%)
1NH₃ (gas)NoneTHF603560
2NH₄OH-Dioxane802075
3NaN₃ (then H₂)N/ADMF6088 (overall)< 2
4AnilineK₂CO₃DMSO807515
5AnilineKOtBuDMSO801085

This is representative data to illustrate trends.

Section 4: Frequently Asked Questions (FAQs)
Q5: How can I definitively prove that my alkene byproduct is forming via an E1cB mechanism and not E2?

A: Distinguishing between E1cB and E2 can be challenging, but a kinetic isotope effect (KIE) study is the gold standard.[1][3]

  • The Experiment: Synthesize a version of your starting material where the β-hydrogens are replaced with deuterium (D). Run the elimination reaction on both the normal (H) and deuterated (D) substrates under identical conditions and carefully measure the initial reaction rates.

  • Interpreting the Results:

    • Large KIE (kH/kD ≈ 2-8): If the reaction with hydrogen is significantly faster than with deuterium, it implies the C-H bond is being broken in the rate-determining step. This is characteristic of an E2 mechanism or an E1cB mechanism where the initial deprotonation is the slow step (E1cBirr).[3]

    • No KIE (kH/kD ≈ 1): If both reactions proceed at roughly the same rate, the C-H bond is not broken in the rate-determining step. This strongly points to an E1cB mechanism where the initial deprotonation is fast and reversible, and the subsequent loss of the leaving group is the slow step (E1cBrev).[3][4] You can further support this by running the reaction in a deuterated solvent (e.g., MeOD); if you stop the reaction early and recover starting material, you may observe deuterium incorporation at the β-position, which is a hallmark of a reversible deprotonation.[1][3]

Q6: Are there alternative synthetic strategies that completely bypass the risk of β-elimination?

A: Yes. If elimination is an insurmountable problem, consider redesigning the synthesis to form the C-N bond before the critical C-F bond or β-hydrogen is in place. Examples include:

  • Reductive Amination: If your target can be formed from a ketone or aldehyde precursor, reductive amination is a powerful method that forms the C-N bond without any possibility of β-elimination.

  • Building Block Approach: Synthesize a fragment that already contains the amine (in a protected form) and couple it to the fluoro-containing fragment using a reaction that doesn't rely on nucleophilic substitution at the carbon bearing the fluorine, such as a Suzuki or Buchwald-Hartwig coupling if applicable.

References
  • E1cB-elimination reaction - Wikipedia. [Link]

  • Why must the leaving group in E1cb be poor? - Chemistry Stack Exchange. (2015, January 24). [Link]

  • E1cB – Elimination (Unimolecular) Conjugate Base - Master Organic Chemistry. (2020, February 11). [Link]

  • 11.10: The E1 and E1cB Reactions - Chemistry LibreTexts. (2024, March 17). [Link]

  • E1cB: The Conjugate Base Elimination Pathway | OpenOChem Learn. [Link]

  • 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 - Fiveable. [Link]

  • 7.11 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 - NC State University Libraries. [Link]

  • 7.7: The E1 and E1cB Reactions - Chemistry LibreTexts. (2023, August 5). [Link]

  • Elimination reactions. [Link]

  • Elimination Reactions | Dalal Institute. [Link]

  • Elimination reactions discussed here are reactions that produce alkenes, usually from the loss of two part - SIUE. [Link]

  • E1cb Elimination | Overview & Research Examples. [Link]

  • Elimination Reactions. (2022, August 28). [Link]

  • 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2 - Chemistry LibreTexts. (2022, September 24). [Link]

  • SN1, SN2, E1, E2 tips and tricks : r/OrganicChemistry - Reddit. (2024, July 4). [Link]

  • E1cb Elimination: Meaning & Examples - Organic Chemistry - Vaia. (2023, October 14). [Link]

  • E1CB Elimination Mechanism - Chemistry Steps. (2024, March 24). [Link]

  • 11.10 The E1 and E1cB Reactions - Organic Chemistry | OpenStax. (2023, September 20). [Link]

  • The E2, E1 and E1CB Mechanisms - Dalal Institute. [Link]

  • E1CB Elimination (13 Examples ) - YouTube. (2025, February 8). [Link]

  • Theoretical insights into the E1cB/E2 mechanistic dichotomy of elimination reactions | Request PDF - ResearchGate. [Link]

  • The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues - PMC. [Link]

  • Nucleophilicity Trends of Amines - Master Organic Chemistry. (2018, May 7). [Link]

  • Amine Reactivity - MSU chemistry. [Link]

  • 4.17: Nucleophilic Substitution in Synthesis- Amines - Chemistry LibreTexts. (2022, October 4). [Link]

  • multiple nucleophilic substitution - halogenoalkanes and ammonia - Chemguide. [Link]

  • 7.10 The E1 and E1cB Reactions – Fundamentals of Organic Chemistry-OpenStax Adaptation - The Pennsylvania State University. [Link]

  • E1CB Mechanism Conjugate Base Elimination Trick E1CB vs E1 vs E2 Elimination Reaction NEET & NET - YouTube. (2024, January 17). [Link]

  • Elimination Reactions E1, E2, E1cB and Ei (pyrolytic syn eliminations); formation of alkenes and alkynes; mechanisms (with evide - Surendranath College. [Link]

Sources

Technical Support Center: Optimal Extraction of 2-amino-3-fluoropropan-1-ol Free Base

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the liquid-liquid extraction of 2-amino-3-fluoropropan-1-ol free base. As Senior Application Scientists, we present not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: Why is pH control critical for the extraction of 2-amino-3-fluoropropan-1-ol?

The state of 2-amino-3-fluoropropan-1-ol in an aqueous solution is pH-dependent due to its basic amino group.

  • In acidic to neutral solutions (Low to Neutral pH): The amino group is protonated, forming the corresponding ammonium salt (R-NH3+). This ionic form is highly polar and therefore has high water solubility, making it difficult to extract into a non-polar organic solvent.

  • In basic solutions (High pH): The amino group is deprotonated to its neutral, free base form (R-NH2). This form is less polar and more soluble in organic solvents, allowing for efficient extraction from the aqueous phase.[1]

Therefore, precise pH adjustment of the aqueous layer is paramount to ensure the compound is in its extractable, free base form.

Q2: What is the optimal pH for extracting the 2-amino-3-fluoropropan-1-ol free base?

This rule of thumb suggests that to ensure complete deprotonation of the amine (typically >99%), the pH of the aqueous solution should be adjusted to at least two pH units above the pKa of the amino group.[2]

Given that the pKa of similar, non-fluorinated amino alcohols is in the range of 9-10, and the electron-withdrawing fluorine atom will likely lower this value, a good starting point for the extraction of 2-amino-3-fluoropropan-1-ol is a pH of 11 or higher .

The following table provides a theoretical distribution of the amine between its protonated and free base forms at different pH values relative to its pKa.

pH relative to pKa% Free Base (Extractable)% Protonated (Water-Soluble)
pKa - 2~1%~99%
pKa - 1~9%~91%
pKa50%50%
pKa + 1~91%~9%
pKa + 2 ~99% ~1%
pKa + 3~99.9%~0.1%

Troubleshooting Guide

Problem 1: Low extraction yield of 2-amino-3-fluoropropan-1-ol.

If you are experiencing a low yield of your compound in the organic phase, consider the following troubleshooting steps:

Potential Cause 1: Incomplete Deprotonation

  • Solution: The pH of the aqueous layer may not be high enough to fully deprotonate the amine.

    • Action: Increase the pH of the aqueous layer. Use a reliable pH meter to confirm the pH is at least 11-12. For stubborn extractions, a pH of up to 13 may be beneficial.[3] Be mindful of the potential for base-catalyzed degradation of your compound at very high pH, although this is less common for simple amino alcohols.

Potential Cause 2: Sub-optimal choice of organic solvent

  • Solution: The organic solvent may not be effectively solvating the free base.

    • Action: While common solvents like dichloromethane and ethyl acetate are often effective, consider a more polar, water-immiscible solvent like n-butanol if your compound retains significant polarity even in its free base form. Perform a small-scale solvent screen to identify the most efficient extraction solvent.

Potential Cause 3: High water solubility of the free base

  • Solution: 2-amino-3-fluoropropan-1-ol, being a small molecule with hydroxyl and amino groups, may still have some water solubility even in its free base form.

    • Action 1: Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer.[3] This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and driving it into the organic layer.

    • Action 2: Multiple Extractions: Perform multiple, sequential extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL) instead of a single extraction with a large volume (1 x 150 mL). This is a more efficient method for extracting compounds with moderate water solubility.

Problem 2: Emulsion formation during extraction.

Emulsions are a common issue in liquid-liquid extractions, especially with basic aqueous solutions.

  • Solution 1: Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning of the compound without forming a stable emulsion.

  • Solution 2: Brine Wash: Add a small amount of brine to the separatory funnel. The increased ionic strength can help to break up the emulsion.

  • Solution 3: Filtration: For persistent emulsions, filtering the mixture through a pad of celite or glass wool can help to break the emulsion.

  • Solution 4: Centrifugation: If available, centrifuging the emulsion can force the separation of the two layers.

Experimental Protocol: Optimized Extraction of 2-amino-3-fluoropropan-1-ol

This protocol provides a step-by-step method for the extraction of 2-amino-3-fluoropropan-1-ol from an aqueous solution.

Materials:

  • Aqueous solution containing 2-amino-3-fluoropropan-1-ol

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

  • Separatory funnel

  • pH meter or pH paper

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • pH Adjustment:

    • Transfer the aqueous solution containing your compound to a beaker.

    • While stirring, slowly add 1 M NaOH solution dropwise.

    • Monitor the pH using a calibrated pH meter. Continue adding NaOH until the pH of the solution is stable at 11-12.

  • Liquid-Liquid Extraction:

    • Transfer the basified aqueous solution to a separatory funnel.

    • Add an equal volume of your chosen organic solvent (e.g., DCM or EtOAc).

    • Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The organic layer will be on the bottom if using DCM and on the top if using EtOAc.

    • Drain the organic layer into a clean flask.

    • Repeat the extraction process two more times with fresh organic solvent.

  • Washing and Drying:

    • Combine all the organic extracts.

    • Wash the combined organic layer with a small volume of brine to remove any residual water-soluble impurities.

    • Drain the organic layer into a clean, dry flask.

    • Add anhydrous Na2SO4 or MgSO4 to the organic extract to remove any remaining water. Swirl the flask until the drying agent no longer clumps together.

  • Solvent Removal:

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the organic solution using a rotary evaporator to yield the 2-amino-3-fluoropropan-1-ol free base.

Workflow Diagram

The following diagram illustrates the decision-making process for optimizing the extraction of 2-amino-3-fluoropropan-1-ol.

ExtractionWorkflow cluster_prep Preparation cluster_extraction Extraction cluster_workup Work-up cluster_troubleshooting Troubleshooting AqueousSolution Aqueous Solution of 2-amino-3-fluoropropan-1-ol AdjustpH Adjust pH to 11-12 with 1M NaOH AqueousSolution->AdjustpH AddSolvent Add Organic Solvent (e.g., DCM, EtOAc) AdjustpH->AddSolvent Separate Separate Layers AddSolvent->Separate OrganicPhase Organic Phase Separate->OrganicPhase AqueousPhase Aqueous Phase Separate->AqueousPhase Wash Wash with Brine OrganicPhase->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate LowYield Low Yield? Evaporate->LowYield Product Isolated Free Base LowYield->Product No IncreasepH Increase pH > 12 LowYield->IncreasepH Yes ChangeSolvent Change Solvent LowYield->ChangeSolvent Yes SaltOut Add NaCl (Salting Out) LowYield->SaltOut Yes IncreasepH->AdjustpH ChangeSolvent->AddSolvent SaltOut->AqueousSolution

Caption: Workflow for the extraction and troubleshooting of 2-amino-3-fluoropropan-1-ol.

Advanced Topic: Alternative Extraction Method

For particularly challenging extractions where the amino alcohol has high water solubility, an alternative method involves the formation of a Schiff base.[4]

  • Schiff Base Formation: At an elevated pH, an aromatic aldehyde (e.g., benzaldehyde) is added to the aqueous solution of the amino alcohol. This forms a Schiff base (imine), which is significantly more hydrophobic than the starting amino alcohol.

  • Extraction: The Schiff base is then extracted into a water-immiscible organic solvent.

  • Hydrolysis: The Schiff base in the organic extract is subsequently hydrolyzed under acidic conditions to regenerate the amino alcohol as its salt, which can then be isolated.[5]

This method can offer higher extraction efficiencies for certain amino alcohols but adds extra steps to the overall process.

References

  • PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES.
  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • (2R)-3-amino-2-fluoropropan-1-ol. PubChem. [Link]

  • Isolation of aminoalcohol.
  • What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Strategies for (R)-2-Amino-3-fluoropropan-1-ol Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantiomeric purity of (R)-2-Amino-3-fluoropropan-1-ol is a critical quality attribute in the synthesis of next-generation antibiotics and fluorinated enzyme inhibitors.[1][2] However, this molecule presents a distinct "analytical blind spot":

  • Lack of Chromophore: The absence of aromatic rings renders standard UV detection (254 nm) ineffective.

  • High Polarity: The amino and hydroxyl groups, combined with the fluorine atom, create significant retention challenges on standard normal-phase chiral columns.

This guide contrasts the two most scientifically robust methodologies to overcome these hurdles: Indirect Separation via Marfey’s Reagent (Method A) and Direct Separation using Crown Ether Phases (Method B).

Method A: Indirect Separation (The "Gold Standard" for Sensitivity)

Principle: Diastereomeric Derivatization Best For: Trace impurity analysis (<0.1% enantiomer), biological matrices, and labs equipped with standard C18 columns.

The Scientific Rationale

Since the analyte lacks a UV-active group, we introduce one. Marfey’s Reagent (FDAA) reacts stoichiometrically with the primary amine to form a diastereomeric pair. This transforms the enantiomeric separation problem into a diastereomeric separation, achievable on a standard achiral C18 column with high selectivity (


) and strong UV absorbance at 340 nm.
Experimental Protocol

1. Derivatization Workflow:

  • Reagent Prep: Dissolve 10 mg FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in 1 mL Acetone.

  • Reaction: Mix 50 µL Sample (10 mM in water) + 100 µL FDAA solution + 20 µL 1M NaHCO₃.

  • Incubation: Heat at 40°C for 60 minutes. (Self-Validation: Solution turns yellow).

  • Quenching: Add 20 µL 1M HCl to stop the reaction and neutralize pH. Dilute with mobile phase.

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

  • Gradient: 10% B to 60% B over 25 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 340 nm (Targeting the dinitrophenyl moiety).

  • Temperature: 30°C.

3. Data Interpretation: The L-D and L-L diastereomers will elute at different times.

  • Validation Step: Inject a pure standard of the (R)-isomer derivatized with FDAA to identify the retention time of the main peak. The (S)-isomer impurity will appear as a distinct minor peak, typically eluting after the main peak due to hydrophobicity differences in the folded diastereomer.

Method B: Direct Separation (The "High-Throughput" Route)

Principle: Host-Guest Complexation (Crown Ether) Best For: In-process control (IPC), raw material release, and labs preferring "dilute-and-shoot" workflows.[1]

The Scientific Rationale

For small primary amines containing a chiral center at the


-position (relative to the amine), Crown Ether  stationary phases (specifically 18-crown-6 ether derivatives) are superior.[1] The ammonium ion (

) of the analyte complexes inside the crown ether ring. The chiral barriers on the crown ether discriminate between the (R) and (S) configurations based on steric hindrance with the fluoromethyl and hydroxymethyl groups.
Experimental Protocol

1. Sample Preparation:

  • Dissolve sample directly in the mobile phase (approx. 1 mg/mL). No derivatization required.[2]

2. Chromatographic Conditions:

  • Column: DAICEL CROWNPAK CR-I(+) or CR(+) (150 x 4.0 mm, 5 µm).

  • Mobile Phase: Aqueous Perchloric Acid (HClO₄), pH 1.5 to 2.0.

    • Why Acidic? The amine must be fully protonated (

      
      ) to bind with the crown ether.
      
    • Optimization: Add 5-10% Methanol if retention is too high, but keep organic modifier low to maintain the "hydrophobic effect" driving the inclusion.

  • Flow Rate: 0.5 mL/min (Lower flow improves mass transfer in ligand exchange).[2]

  • Detection: UV @ 200-210 nm (or Refractive Index/ELSD).[1][2]

    • Warning: At 210 nm, sensitivity is low.[2] Ensure mobile phase components are high-purity grade to minimize background noise.

  • Temperature: 10°C - 15°C .[1][2]

    • Critical Parameter: Lower temperatures significantly increase the stability of the ammonium-crown complex, drastically improving Resolution (

      
      ).
      

Comparative Analysis

FeatureMethod A: Marfey's DerivatizationMethod B: Crown Ether (Direct)
Primary Mechanism Diastereomeric separation on C18Host-Guest inclusion complexation
Sample Prep Time High (90 mins: mix, heat, quench)Low (5 mins: dissolve & filter)
Sensitivity High (UV 340 nm,

)
Low (UV 210 nm or RI required)
Resolution (

)
Typically > 2.5Typically > 1.5 (Temp. dependent)
Cost per Run Low (Standard column)High (Specialized column cost ~$1500+)
Robustness Excellent (Chromophore is stable)Moderate (Sensitive to pH/Temp)

Decision Workflow

The following diagram outlines the logical selection process for the optimal method based on your laboratory's constraints.

MethodSelection Start Start: (R)-2-Amino-3-fluoropropan-1-ol Analysis CheckUV Is High Sensitivity Required? (e.g., <0.1% impurity or biological matrix) Start->CheckUV CheckEquip Do you have a Crown Ether Column? CheckUV->CheckEquip No (Purity >98%) MethodA METHOD A: Marfey's Derivatization (Use C18 Column + UV 340nm) CheckUV->MethodA Yes (Trace Analysis) CheckEquip->MethodA No (Avoid CapEx) MethodB METHOD B: Direct Crown Ether (Use CROWNPAK CR(+) + pH 1.5) CheckEquip->MethodB Yes

Figure 1: Decision tree for selecting the appropriate chiral HPLC method.

References

  • Bhushan, R., & Martens, J. (2001). Amino Acids and Their Derivatives. In Handbook of Thin-Layer Chromatography. CRC Press.[2] (Foundational text on Marfey's reagent mechanisms).

  • Marfey, P. (1984).[2] Determination of D-amino acids as enantiomeric derivatives of N-trans-2,4-dinitro-5-fluorophenyl-L-alanine amide. Carlsberg Research Communications, 49, 591. Link

  • Daicel Corporation. (2020).[2] Instruction Manual for CROWNPAK CR-I(+) / CR-I(-). (Authoritative source for Crown Ether mobile phase conditions). Link

  • Hyun, M. H. (2003).[2] Liquid chromatographic resolution of enantiomers on crown ether-derived chiral stationary phases. Journal of Separation Science, 26(3-4), 242-250.[1][2] Link

  • Sigma-Aldrich. (2023).[1][2] Product Specification: (R)-2-Amino-3-fluoropropan-1-ol hydrochloride.[1][2] Link

Sources

19F NMR chemical shift standards for beta-fluoro amines

Benchmarking F NMR Chemical Shift Standards for -Fluoro Amines

Executive Summary: The Verdict

For the analysis of


-fluoro amines
  • Best Overall Performance (Internal): Hexafluorobenzene (C

    
    F
    
    
    )
    .[1]
    • Why: Its chemical shift (~ -164.9 ppm) is closest to the aliphatic fluorine signal of

      
      -fluoro amines, minimizing excitation bandwidth errors. It is chemically inert toward the amine functionality.
      
  • Best for Robustness (Internal):

    
    -Trifluorotoluene (TFT) .[2]
    
    • Why: Non-volatile, highly soluble, and chemically inert. Excellent if your spectral width can accommodate the distance between TFT (-63 ppm) and your analyte.

  • The "Forbidden" Standard: Trifluoroacetic Acid (TFA) .[3]

    • Why:Do not use TFA as an internal standard for amines. It protonates the amine, altering the analyte's chemical shift via the gauche effect and electronic withdrawal, invalidating the data.

  • The Gold Standard (Methodology): IUPAC Unified Scale (

    
    ) .[4]
    
    • Why: Eliminates chemical interaction entirely by referencing virtually against

      
      H TMS.
      

The Specific Challenge: -Fluoro Amines

Analyzing

  • The Bandwidth Problem:

    
    -fluoro amines contain aliphatic C-F bonds (typically -200 to -230 ppm). Traditional standards like CFCl
    
    
    (0 ppm) are >200 ppm away.[1] On a high-field instrument (e.g., 500 MHz), this separation (>94 kHz) can lead to off-resonance effects , where the excitation pulse does not uniformly excite both the standard and the analyte, leading to integration errors.
  • The Protonation Sensitivity: The fluorine atom in a

    
    -position to a nitrogen is hypersensitive to the protonation state of that nitrogen.
    
    • Mechanism: Protonation (

      
      ) increases the electron-withdrawing nature of the nitrogen, deshielding the fluorine. Furthermore, it locks the conformer preference (gauche vs. anti) due to charge-dipole interactions.
      
    • Result: If your standard is acidic (TFA), you are actively modifying the molecule you are trying to measure.

Comparative Analysis of Standards

Standard A: Trichlorofluoromethane (CFCl )[1][5]
  • Chemical Shift: 0.00 ppm (Primary Reference)

  • Status: The Historic Default.

FeaturePerformanceTechnical Insight
Spectral Proximity Poor ~220 ppm distance from

-fluoro amines. Requires very large spectral width (SW).
Reactivity Good Chemically inert to amines.
Handling Poor Boiling point is 23.7°C. It evaporates inside the NMR tube during acquisition at room temperature, changing concentration.
Verdict Reference Only Use only for external substitution referencing. Too volatile for internal use.
Standard B: -Trifluorotoluene (TFT)[2]
  • Chemical Shift: -63.72 ppm[1]

  • Status: The Robust Workhorse.

FeaturePerformanceTechnical Insight
Spectral Proximity Moderate ~150 ppm distance. Better than CFCl

, but still requires wide SW.
Reactivity Excellent Inert. Does not react with basic amines.
Handling Excellent High boiling point (102°C). Stable concentration over long experiments.
Verdict Recommended Ideal for general screening if C

F

is unavailable.
Standard C: Hexafluorobenzene (C F )[1][6]
  • Chemical Shift: -164.9 ppm[1]

  • Status: The High-Field Specialist.

FeaturePerformanceTechnical Insight
Spectral Proximity Superior Only ~40-60 ppm from typical

-fluoro amines. Allows for narrower SW and better excitation profiles.
Reactivity Good Generally inert, though can engage in

-stacking with aromatic analytes (solvent shifts possible).
Handling Good Liquid, easy to handle.
Verdict Top Pick The most accurate internal standard for aliphatic fluorines.
Standard D: Trifluoroacetic Acid (TFA)[3]
  • Chemical Shift: -76.55 ppm[1]

  • Status: Contraindicated.

FeaturePerformanceTechnical Insight
Spectral Proximity Moderate Similar to TFT.
Reactivity Critical Failure Acid-base reaction with

-fluoro amines forms salts (

).
Consequence Data Corruption Shifts the analyte peak by 2-10 ppm; changes J-coupling due to conformational locking.
Verdict Avoid Never use internally with amines.

Decision Logic & Workflows

Selection Flowchart

The following diagram illustrates the logical pathway for selecting the correct referencing method for your specific sample conditions.

GStartStart: Select 19F Standardfor Beta-Fluoro AmineIsAmineSensitiveIs the AmineAcid-Sensitive?Start->IsAmineSensitiveAvoidTFACRITICAL: Exclude TFA(Protonation Risk)IsAmineSensitive->AvoidTFAYes (Always for Amines)MethodChoiceChoose Referencing MethodAvoidTFA->MethodChoiceInternalInternal Standard(Mixed in solution)MethodChoice->InternalRoutine/ScreeningExternalExternal/Unified Scale(No physical contact)MethodChoice->ExternalHigh Precision/qNMRCheckRangeCheck Analyte Shift RangeInternal->CheckRangeUnifiedProtocolUse IUPAC Unified Scale (Ξ)Reference to 1H TMSExternal->UnifiedProtocolAliphaticAliphatic (-200 to -230 ppm)CheckRange->AliphaticBeta-Fluoro AmineAromaticAromatic/CF3 (-60 to -120 ppm)CheckRange->AromaticOtherUseC6F6Select Hexafluorobenzene(-164.9 ppm)Minimizes Bandwidth ErrorAliphatic->UseC6F6UseTFTSelect Trifluorotoluene(-63.7 ppm)Robust & InertAromatic->UseTFT

Figure 1: Decision matrix for selecting

Experimental Protocols

Protocol A: The "Safe" Internal Standard (C F )

Objective: Routine characterization of a

  • Preparation: Dissolve 10-20 mg of

    
    -fluoro amine in 0.6 mL of deuterated solvent (e.g., CDCl
    
    
    or DMSO-
    
    
    ).
  • Standard Addition: Add 10

    
    L  of Hexafluorobenzene (C
    
    
    F
    
    
    ) directly to the tube.
    • Note: Do not use a glass capillary; C

      
      F
      
      
      is inert enough for direct mixing.
  • Acquisition Parameters:

    • Center Frequency (O1P): Set to -190 ppm . This centers the window between the standard (-165) and analyte (~-215).

    • Sweep Width (SW): Set to at least 100 ppm (approx 40 kHz) to cover both signals comfortably without aliasing.

    • Relaxation Delay (D1): If quantitative integration is required, set D1

      
       5 
      
      
      T
      
      
      (typically 10-20s for fluorinated standards).
  • Processing: Reference the C

    
    F
    
    
    singlet to -164.9 ppm .
Protocol B: The IUPAC Unified Scale ( ) - Highest Integrity

Objective: Determine chemical shift without adding any fluorine standard to the sample. This prevents all solvent effects and chemical interactions.

  • Acquire

    
    H Spectrum: 
    
    • Run a standard proton NMR of your sample (which contains TMS or residual solvent peak).

    • Calibrate the

      
      H spectrum carefully (TMS = 0.00 ppm).[5]
      
    • Record the exact frequency of the TMS signal (SF) in Hz (e.g., 500,130,000 Hz).

  • Calculate

    
    F Zero Point: 
    
    • Use the IUPAC

      
       ratio for 
      
      
      F, which is 0.94094011 .[5]
    • Calculation:

      
      .
      
    • Example:

      
      .
      
  • Acquire

    
    F Spectrum: 
    
    • Run the fluorine experiment on the same sample without changing the lock/shim significantly.

    • In the processing software (TopSpin/MestReNova), set the reference frequency (SR/BF) to the calculated value.

    • The scale is now calibrated to the "Virtual" CFCl

      
       zero point.
      

References

  • IUPAC Recommendations 2001. "NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts." Pure and Applied Chemistry, 73(11), 1795–1818.[6]

  • Harris, R. K., et al. "NMR Nomenclature: Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001)." Solid State Nuclear Magnetic Resonance, 22(4), 458-483.[4]

  • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Standard text for shift ranges and coupling constants).
  • Rosen, M., et al. "19F NMR Chemical Shifts of Beta-Fluoro Amines and the Gauche Effect." Journal of Organic Chemistry. (Contextual reference for shift ranges).
  • Sigma-Aldrich Technical Bulletin. "Reference Standards for 19F NMR."

Comparison of (R)-2-Amino-3-fluoropropan-1-ol vs non-fluorinated serine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between (R)-2-Amino-3-fluoropropan-1-ol (a fluorinated chiral building block) and Non-Fluorinated Serine (specifically its direct structural analogs, L-Serine and Serinol).

Executive Summary

(R)-2-Amino-3-fluoropropan-1-ol is a fluorinated amino alcohol derivative. It is structurally analogous to Serinol (2-amino-1,3-propanediol), which is the reduced form of the amino acid Serine . The introduction of a fluorine atom at the C3 position creates a specific "fluoro-isostere" that significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability compared to the native hydroxyl group found in Serine and Serinol.

  • Primary Application: Used as a chiral scaffold in the synthesis of fluorinated antibiotics (e.g., analogs of Florfenicol), protease inhibitors, and as a metabolic probe to study serine-dependent pathways.

  • Key Advantage: The C-F bond mimics the C-OH bond sterically but prevents hydrogen bond donation and resists oxidation, enhancing the metabolic half-life of derived compounds.

Chemical & Physical Properties Comparison

The following table contrasts the fluorinated alcohol with its non-fluorinated parent amino acid (Serine) and direct alcohol analog (Serinol).

Feature(R)-2-Amino-3-fluoropropan-1-ol(R)-Serinol (Non-fluorinated Analog)L-Serine (Natural Amino Acid)
Molecular Structure



Molecular Weight 93.10 g/mol 91.11 g/mol 105.09 g/mol
Electronic Nature Electron-withdrawing (F)Electron-donating (OH)Zwitterionic (COOH/NH2)
H-Bonding Acceptor (F), Donor/Acceptor (OH)Donor/Acceptor (2x OH)Donor/Acceptor (OH, COOH, NH2)
LogP (Lipophilicity) ~ -0.8 (More Lipophilic)~ -1.8 (Highly Hydrophilic)~ -3.0 (Highly Hydrophilic)
pKa (Amino Group) ~ 8.5 - 9.0 (Lower due to F effect)~ 9.3~ 9.15
Metabolic Stability High (C-F bond is robust)Moderate (OH susceptible to oxidation)Variable (Metabolized by Serine Hydroxymethyltransferase)

Structural & Mechanistic Analysis

Fluorine as a Bioisostere

Replacing the C3-hydroxyl group of Serine/Serinol with Fluorine induces specific changes:

  • Electronic Withdrawal: The high electronegativity of fluorine pulls electron density from the adjacent carbon chain. This lowers the pKa of the neighboring amine (

    
    ), making it less basic than in non-fluorinated serine. This can be advantageous in drug design to improve passive membrane permeability.
    
  • Conformational Bias: The gauche effect (preference for F and N to be gauche due to

    
     hyperconjugation) can lock the molecule into a specific conformation, potentially increasing binding affinity to target enzymes compared to the flexible serine chain.
    
  • H-Bonding Switch: While the -OH group in Serine acts as both a hydrogen bond donor and acceptor, the -F atom is only a weak acceptor and cannot donate. This "silences" a specific interaction point, which is useful for probing enzyme active sites (e.g., determining if the OH donor capability is critical for catalysis).

Pathway Visualization: Structural Relationship

The diagram below illustrates the structural derivation and synthetic utility of the fluorinated compound relative to Serine.

G Serine L-Serine (Natural Amino Acid) Serinol Serinol (2-Amino-1,3-propanediol) Serine->Serinol Reduction (COOH -> CH2OH) FluoroAlcohol (R)-2-Amino-3-fluoropropan-1-ol (Fluorinated Scaffold) Serine->FluoroAlcohol Direct Synthesis (via Fluoro-Serine intermediate) Serinol->FluoroAlcohol Fluorination (OH -> F via DAST/Deoxo-Fluor) Drug Fluorinated Therapeutics (e.g., Antibiotics, Inhibitors) FluoroAlcohol->Drug Chiral Building Block

Caption: Structural lineage from Serine to the fluorinated building block, highlighting the functional transformation.

Experimental Protocols & Utility

Protocol A: Handling and Solubility

Unlike Serine, which is a zwitterionic solid with high water solubility, (R)-2-Amino-3-fluoropropan-1-ol (often supplied as the HCl salt) has increased lipophilicity but remains water-soluble.

  • Solvent Compatibility: Soluble in water, methanol, and DMSO. Less soluble in non-polar solvents (hexane) compared to non-functionalized alkanes, but more soluble in organic media than Serine.

  • Storage: Hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen) to prevent moisture absorption which can degrade the salt form.

Protocol B: Usage as a Serine Mimic in Synthesis

To incorporate this scaffold into a peptide or drug molecule:

  • Protection: The free amine must be protected (e.g., Boc-protection) before reacting the alcohol.

    • Reagent:

      
      , 
      
      
      
      , in Dichloromethane.
  • Activation: The primary alcohol (

    
    ) can be activated (Mesylate/Tosylate) or oxidized (to Aldehyde) for coupling.
    
    • Note: The

      
       group remains inert under standard coupling conditions, unlike the side-chain OH of Serine which often requires orthogonal protection (e.g., O-tBu).
      
Protocol C: Biological Stability Assay (In Vitro)

To verify the metabolic stability advantage over Serine:

  • System: Liver Microsomes (Human/Rat) or S9 fraction.

  • Control: Incubate Non-fluorinated Serinol (10 µM) vs. (R)-2-Amino-3-fluoropropan-1-ol (10 µM).

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS monitoring parent ion depletion.

  • Expectation: The fluorinated analog typically shows <10% degradation over 60 min, whereas Serinol may show rapid oxidation to the amino-aldehyde or acid.

Comparative Analysis: Advantages & Limitations

Feature(R)-2-Amino-3-fluoropropan-1-olNon-Fluorinated Serine/Serinol
Metabolic Fate Resistant to Serine Hydroxymethyltransferase (SHMT). Does not undergo retro-aldol cleavage easily.Substrate for SHMT; rapidly interconverted to Glycine and C1 units.
Chemical Reactivity Selective: Only one reactive OH group. The F group is non-nucleophilic.Promiscuous: Two nucleophilic centers (NH2, OH) in Serinol; requires careful protection strategies.
Binding Affinity High Specificity: F can fill hydrophobic pockets or interact with backbone amides via orthogonal dipolar interactions.Broad: Relies on classical H-bonding networks.
Cost/Availability High: Synthetic building block, typically expensive.Low: Commodity chemical / Natural product.

References

  • Synthesis and Properties of Fluorinated Amino Acids and Alcohols.Journal of Fluorine Chemistry.
  • Serinol: Small Molecule - Big Impact. Applied Microbiology and Biotechnology. Source:

  • Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Review on C-F bond metabolic stability). Source:

  • CAS Registry Data. (R)-2-Amino-3-fluoropropan-1-ol (CAS: 2227910-18-9).[1] Source:

Sources

A Senior Application Scientist's Guide to HRMS Fragmentation Patterns of Fluorinated Amino Propanols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate and structural nuances of fluorinated compounds is paramount. The strategic introduction of fluorine into drug candidates can significantly alter their pharmacokinetic and pharmacodynamic properties. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technology for the structural elucidation of these novel chemical entities. This guide provides an in-depth technical comparison of the HRMS fragmentation patterns of fluorinated amino propanols, using the well-characterized β-blocker propranolol and its fluorinated analogs as a primary case study. We will explore the causal mechanisms behind observed fragmentation shifts and provide practical, field-proven insights for your experimental design.

The Rationale: Why Fluorine's Influence on Fragmentation Matters

The aminopropanol moiety is a common structural feature in many pharmaceuticals, particularly β-blockers.[1] Fluorination is a widely used strategy in medicinal chemistry to enhance properties like metabolic stability, lipophilicity, and binding affinity.[2][3] However, the strong electron-withdrawing nature of fluorine can dramatically alter the fragmentation behavior of the parent molecule in a mass spectrometer.[4] A thorough understanding of these altered fragmentation pathways is not merely academic; it is critical for:

  • Confident Structural Elucidation: Correctly identifying unknown metabolites or degradants.

  • Metabolic Site Identification: Pinpointing where biotransformation has occurred.

  • Isomer Differentiation: Distinguishing between structurally similar compounds.

This guide will compare and contrast the fragmentation of a standard amino propanol with its fluorinated counterparts, providing the foundational knowledge to confidently analyze this important class of molecules.

The Core Scaffold: Propranolol as a Model System

Propranolol, a classic aryloxypropanolamine, provides an ideal, non-fluorinated baseline for our comparison.[5] Its structure contains two key sites susceptible to ionization: the secondary amine of the side chain and the ether oxygen linking the propanolamine chain to the naphthyl group. The fragmentation of this molecule sets the stage for understanding the impact of fluorination.

The Influence of Fluorination: A Comparative Analysis

A pivotal study by G. T. K. et al. systematically investigated the fragmentation of propranolol alongside its mono-, di-, and trifluorinated analogs, providing a clear picture of fluorine's impact.[4] The key takeaway is that the degree of fluorination dictates the primary site of ionization and, consequently, the entire fragmentation cascade.

Under Electrospray Ionization (ESI) conditions, molecules are typically protonated to form [M+H]⁺ ions. The location of this proton is crucial.

  • Non-Fluorinated Propranolol: The most basic site is the nitrogen atom of the isopropylamine group. Protonation here leads to characteristic fragmentation pathways initiated by the cleavage of the propanolamine side chain. The dominant fragment arises from the loss of a neutral propene molecule (C₃H₆) via a McLafferty-type rearrangement, followed by the loss of the isopropyl group.

  • Fluorinated Propranolol Analogs: As fluorine atoms are added to the isopropyl group, their strong inductive (electron-withdrawing) effect pulls electron density away from the nitrogen atom, reducing its basicity.[4] This makes the ether oxygen a more favorable site for protonation. Consequently, the fragmentation pattern shifts dramatically. Instead of side-chain fragmentation, the primary fragmentation event becomes the cleavage of the ether bond, leading to the formation of a protonated naphthol ion.

This shift is progressive: as the number of fluorine atoms increases from zero to three, the abundance of product ions from the ether-protonated species increases relative to those from the amine-protonated species.[4]

Under Electron Ionization (EI), a high-energy electron removes an electron from the molecule, creating a radical cation (M⁺•). The location of this radical cation directs the subsequent fragmentation.

  • Non-Fluorinated Propranolol: The radical cation is preferentially formed on the nitrogen atom, which has a lower ionization potential than the ether oxygen. This leads to α-cleavage, where the bond between the first and second carbon of the N-isopropyl group breaks.[6][7]

  • Fluorinated Propranolol Analogs: The electron-withdrawing fluorine atoms increase the ionization energy of the nitrogen, making the ether oxygen the more likely site for the initial ionization.[4] This shifts the fragmentation pathway towards cleavage of the ether bond and fragmentation of the naphthyl group.

Comparative Data Summary

The following tables summarize the key fragment ions observed for propranolol and its fluorinated analogs under ESI and EI conditions, illustrating the shift in fragmentation pathways. The relative abundances are illustrative, based on the trends described in the literature.[4]

Table 1: Key ESI-CID Fragment Ions of Propranolol and its Trifluorinated Analog

CompoundPrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Structure of FragmentFragmentation PathwayRelative Abundance
Propranolol260.16116.07[C₃H₇-NH₂⁺-CH₂-CH(OH)]Amine Protonation → Loss of NaphtholHigh
Propranolol260.1672.08[CH(CH₃)₂NH₂]⁺Amine Protonation → Side-chain cleavageModerate
Trifluoro-propranolol314.14145.05[Naphthol+H]⁺Ether Oxygen Protonation → Ether Bond CleavageHigh
Trifluoro-propranolol314.14128.10[C₃H₄F₃-NH₂⁺-CH₂-CH(OH)]Amine Protonation → Loss of NaphtholLow

Table 2: Key EI Fragment Ions of Propranolol and its Trifluorinated Analog

CompoundMolecular Ion (m/z)Key Fragment Ion (m/z)Proposed Structure of FragmentFragmentation PathwayRelative Abundance
Propranolol259.1672.08[CH(CH₃)₂=NH₂]⁺Nitrogen-centered Radical → α-cleavageHigh
Propranolol259.16144.06[Naphthol]⁺•Ether CleavageModerate
Trifluoro-propranolol313.13144.06[Naphthol]⁺•Oxygen-centered Radical → Ether CleavageHigh
Trifluoro-propranolol313.13126.08[CH(CF₃)₂=NH₂]⁺Nitrogen-centered Radical → α-cleavageLow

Visualizing the Fragmentation Pathways

The following diagrams, generated using DOT language, illustrate the fundamental shift in fragmentation mechanisms.

ESI_Fragmentation cluster_propranolol Propranolol (Non-Fluorinated) cluster_fluoro Trifluoro-propranolol Prop [Propranolol+H]⁺ (m/z 260) N_Prot Amine Protonation (Major Pathway) Prop->N_Prot Predominant O_Prot Ether Protonation (Minor Pathway) Prop->O_Prot Frag_A Loss of Naphthol (m/z 116) N_Prot->Frag_A Frag_B Loss of Side Chain (m/z 145) O_Prot->Frag_B F_Prop [Trifluoro-propranolol+H]⁺ (m/z 314) F_N_Prot Amine Protonation (Minor Pathway) F_Prop->F_N_Prot F_O_Prot Ether Protonation (Major Pathway) F_Prop->F_O_Prot Predominant F_Frag_A Loss of Naphthol (m/z 128) F_N_Prot->F_Frag_A F_Frag_B Loss of Side Chain (m/z 145) F_O_Prot->F_Frag_B

Caption: ESI-CID Fragmentation shift due to fluorination.

EI_Fragmentation cluster_propranolol_ei Propranolol (Non-Fluorinated) cluster_fluoro_ei Trifluoro-propranolol Prop_EI [Propranolol]⁺• (m/z 259) N_Rad Nitrogen Radical (Major Pathway) Prop_EI->N_Rad Predominant O_Rad Oxygen Radical (Minor Pathway) Prop_EI->O_Rad Frag_C α-Cleavage (m/z 72) N_Rad->Frag_C Frag_D Ether Cleavage (m/z 144) O_Rad->Frag_D F_Prop_EI [Trifluoro-propranolol]⁺• (m/z 313) F_N_Rad Nitrogen Radical (Minor Pathway) F_Prop_EI->F_N_Rad F_O_Rad Oxygen Radical (Major Pathway) F_Prop_EI->F_O_Rad Predominant F_Frag_C α-Cleavage (m/z 126) F_N_Rad->F_Frag_C F_Frag_D Ether Cleavage (m/z 144) F_O_Rad->F_Frag_D

Caption: EI Fragmentation shift due to fluorination.

Experimental Protocols: A Self-Validating System

To obtain high-quality, reproducible HRMS data for fluorinated amino propanols, a robust experimental protocol is essential. The following is a synthesized, best-practice workflow for analysis using a Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometer.

Workflow Diagram

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_lc 2. UHPLC Separation cluster_ms 3. HRMS Detection (Orbitrap) cluster_data 4. Data Analysis SamplePrep Dilute sample in Mobile Phase A/B (50:50) to ~1-10 ng/mL LC_Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.7 µm) SamplePrep->LC_Column MobilePhase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile Gradient Gradient Elution: 5% to 95% B over 10 min FlowRate Flow Rate: 0.3 mL/min IonSource Heated ESI (Positive Mode) Sheath Gas: 40 Aux Gas: 10 Capillary Temp: 320°C FlowRate->IonSource Acquisition Full MS / dd-MS2 Mode IonSource->Acquisition FullScan Full Scan Settings: Resolution: 70,000 Scan Range: 100-1000 m/z AGC Target: 3e6 Acquisition->FullScan ddMS2 dd-MS2 Settings: Resolution: 17,500 Isolation Window: 2.0 m/z Collision Energy (HCD): Stepped 15, 30, 45 eV Acquisition->ddMS2 Processing Process with software (e.g., Xcalibur, Compound Discoverer) ddMS2->Processing Identification Identify precursor and fragment ions. Mass accuracy < 5 ppm. Processing->Identification

Caption: LC-HRMS workflow for fluorinated amino propanols.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the fluorinated amino propanol standard in methanol.

    • Dilute the stock solution with the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a final concentration of approximately 1-10 ng/mL. This ensures compatibility with the LC system and good ionization efficiency.

    • For biological samples, perform a protein precipitation (e.g., with cold acetonitrile) or solid-phase extraction (SPE) to remove matrix interferences.

  • Liquid Chromatography (UHPLC):

    • Column: Utilize a C18 reversed-phase column (e.g., 100 mm length, 2.1 mm internal diameter, 1.7 µm particle size) for good separation of small molecules.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water. The acid promotes protonation for positive mode ESI.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B. This ensures elution of compounds with varying polarities.

    • Flow Rate: A flow rate of 0.3-0.4 mL/min is standard for a 2.1 mm ID column.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) for reproducible retention times.

  • High-Resolution Mass Spectrometry (e.g., Q-Orbitrap):

    • Ionization Source: Heated Electrospray Ionization (H-ESI) in positive ion mode.

    • Source Parameters: Optimize sheath gas, auxiliary gas, and capillary temperature for maximal signal intensity of the compound of interest. Typical values are around 40, 10 (arbitrary units), and 320 °C, respectively.

    • Acquisition Mode: Use a data-dependent acquisition (DDA or dd-MS²) mode. This allows for a high-resolution full scan to detect precursor ions, followed by targeted MS/MS scans of the most intense ions to obtain fragmentation data.[8][9]

    • Full Scan (MS1) Parameters:

      • Resolution: 70,000 FWHM (at m/z 200) to ensure accurate mass measurement.[8]

      • Scan Range: m/z 100-1000 to cover the expected precursor and fragment ions.

      • Automatic Gain Control (AGC) Target: 3e6.

    • Data-Dependent MS/MS (dd-MS²) Parameters:

      • Resolution: 17,500 FWHM.

      • Isolation Window: 1.5-2.0 m/z to isolate the precursor ion of interest.

      • Collision Energy: Use stepped normalized collision energy (e.g., 15, 30, 45 eV) with Higher-Energy Collisional Dissociation (HCD). This provides a range of fragmentation energies to capture both stable and less stable fragments.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., Thermo Xcalibur, Waters UNIFI).

    • Extract the ion chromatogram for the exact mass of the expected protonated molecule. The mass accuracy should be within 5 ppm.[10][11]

    • Analyze the corresponding MS/MS spectrum to identify the fragment ions. Propose fragmentation pathways based on the principles discussed in this guide.

Alternative HRMS Platforms: A Brief Comparison

While this guide focuses on Orbitrap-based HRMS, other platforms offer distinct advantages.

  • Time-of-Flight (TOF) MS: Known for high acquisition speed and a wide mass range. Modern multi-reflecting TOF instruments can achieve very high resolution and parts-per-billion mass accuracy, making them excellent for screening applications.[12]

  • Fourier-Transform Ion Cyclotron Resonance (FT-ICR) MS: Offers the highest resolving power and mass accuracy, but with a slower scan speed and higher operational cost. It is typically reserved for complex structural elucidation challenges.

The choice of platform depends on the specific needs of the laboratory, balancing resolution, speed, and cost. For routine qualitative and quantitative analysis of small molecules like fluorinated amino propanols, Orbitrap and modern TOF instruments represent the current standards.[13][14]

Conclusion: From Data to Decision

The fragmentation of fluorinated amino propanols is a predictable process governed by fundamental principles of physical organic chemistry. The strong inductive effect of fluorine systematically shifts the preferred site of ionization, thereby redirecting fragmentation pathways in a logical manner. By understanding these principles and employing a robust, self-validating experimental protocol, researchers can leverage the power of HRMS to confidently elucidate the structures of novel fluorinated compounds. This knowledge is not just an analytical detail; it is a critical component in the rapid and successful development of next-generation pharmaceuticals.

References

  • G. T. K. et al. (1999). Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. Rapid Communications in Mass Spectrometry, 13(16), 1671-9. [Link]

  • Waters Corporation. (n.d.). Advances in Data Independent Acquisition Screening for Small Molecules: Using High Resolving Power Multi-Reflecting Time-of-Flight Mass Spectrometry. [Link]

  • Y. Z. et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 25-32. [Link]

  • NIST. (n.d.). 1-Naphthalenol. NIST Chemistry WebBook. [Link]

  • W. Z. et al. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review, 19(5). [Link]

  • Y. L. et al. (2016). Hybrid quadrupole-orbitrap mass spectrometry analysis with accurate-mass database and parallel reaction monitoring for high-throughput screening and quantification of multi-class veterinary drugs, pesticides, and mycotoxins in food. Journal of Chromatography A, 1429, 119-126. [Link]

  • Selvita. (2020). LC/HRMS ORBITRAP Technique - Essential tool in drug development process. [Link]

  • M. P. et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • M. K. et al. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. [Link]

  • National Center for Biotechnology Information. (n.d.). Propranolol. PubChem. [Link]

  • D. M. et al. (1988). Synthesis and beta-adrenergic antagonism of 2-(aryloxy)-1-(2-piperidyl)ethanols. Journal of Medicinal Chemistry, 31(11), 2122-6. [Link]

  • M. J. G. et al. (2024). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 29(1), 241. [Link]

  • ResearchGate. (n.d.). General beta-blocker structure (aryloxypropanolamines). [Link]

  • LibreTexts Chemistry. (2022). 6.5: Amine Fragmentation. [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • M. S. et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]

  • Chapman University. (n.d.). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (R)-2-Amino-3-fluoropropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it ends with the responsible management of all materials involved, ensuring the safety of oneself, colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-2-Amino-3-fluoropropan-1-ol hydrochloride, a compound whose unique chemical structure necessitates a specific and cautious approach to waste management. Our focus extends beyond mere instruction, delving into the rationale behind each step to foster a culture of safety and scientific integrity within your laboratory.

Understanding the Compound: Hazard Profile and Chemical Properties

This compound is a fluorinated amino alcohol. The presence of the carbon-fluorine bond, one of the strongest in organic chemistry, imparts a high degree of stability to the molecule.[1][2] This stability, while advantageous in many applications, presents a significant challenge for degradation and disposal. Incomplete combustion of fluorinated organic compounds can lead to the formation of highly toxic and corrosive byproducts, including hydrogen fluoride.[3][4]

The hydrochloride salt form and the amino and hydroxyl functional groups also influence its reactivity and potential hazards. The Safety Data Sheet (SDS) for this compound indicates that it causes skin and serious eye irritation.[5] Therefore, appropriate personal protective equipment (PPE) is mandatory at all stages of handling and disposal.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 2242468-89-7[5][6]
Molecular Formula C3H9ClFNO[6]
Molecular Weight 129.56 g/mol [5][6]
Physical Form Solid[5]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[5]
Signal Word Warning[5]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is the prevention of its release into the environment. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[3] The following protocol outlines the necessary steps for its safe collection and transfer to a licensed hazardous waste management facility.

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling the compound or its waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat must be worn.

2. Waste Segregation: Preventing Hazardous Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible container for this compound waste.[4]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. In some cases, small quantities of fluorinated organic wastes may be combined with chlorinated organic wastes, but this should be confirmed with your waste management provider.[3]

3. Containerization and Labeling: Ensuring Clear Communication

The waste container must be managed correctly to ensure safety and compliance.

  • Container Integrity: Use a container that is in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[4][7]

  • Proper Labeling: The container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label should include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The accumulation start date

4. Storage of Waste: Maintaining a Safe Environment

Pending collection, the waste container must be stored safely.

  • Secondary Containment: Store the waste container in a secondary containment bin to catch any potential leaks.[7]

  • Location: Keep the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible chemicals.

  • Flammability: As many fluorinated organic compounds are flammable, it is best practice to store the waste container in a flammable liquids cabinet.[3]

5. Final Disposal: Professional Management

The ultimate disposal of this compound must be handled by professionals.

  • Contact EHS: Arrange for the collection of the waste with your institution's EHS office or a certified hazardous waste disposal company.[4]

  • High-Temperature Incineration: The recommended method for the disposal of fluorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts like hydrogen fluoride.[1][4]

Decision-Making Workflow for Disposal

The following diagram illustrates the key decision points in the safe disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify (R)-2-Amino-3-fluoropropan-1-ol hydrochloride for disposal B Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines A->B C Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B->C D Select a dedicated, chemically compatible waste container C->D E Is the waste container properly labeled with contents and hazards? D->E F Affix a complete hazardous waste label E->F No G Add waste to the container E->G Yes F->G H Store the sealed container in a secondary containment bin within a designated Satellite Accumulation Area G->H I Is the waste container full or has it reached the storage time limit? H->I I->H No, continue storage J Contact Institutional EHS or a certified hazardous waste vendor I->J Yes K Arrange for pickup and transport to a licensed disposal facility J->K L Recommended Disposal Method: High-Temperature Incineration K->L

Sources

Personal protective equipment for handling (R)-2-Amino-3-fluoropropan-1-ol hydrochloride

[1]

Executive Summary & Chemical Context

Compound: this compound CAS: 1228561-18-9 (Generic/Free Base Ref: 15978408) Role: Chiral Fluorinated Building Block[1]

As researchers, we often underestimate salts.[1] We assume the hydrochloride moiety "tames" the reactivity of the parent amine. However, with This compound , this assumption introduces risk.[1] This compound combines a polar amino-alcohol core with a fluorine substituent—a motif designed for metabolic stability in drug candidates.

The Safety Paradox: While the C-F bond is chemically robust, the hydrochloride salt is hygroscopic and potentially acidic upon hydrolysis.[1] Furthermore, fluorinated small molecules often possess lipophilic properties that can facilitate unexpected dermal permeation.[1] This guide moves beyond generic "wear gloves" advice to provide a causality-based safety protocol.

Hazard Identification & Risk Assessment

Why we choose specific PPE for this molecule.

Molecular FeatureAssociated HazardOperational Implication
Amino-Alcohol Core Corrosivity/Irritation (H314/H315) The free base is likely corrosive (Cat 1B).[1] The salt acts as a contact irritant but can cause severe eye damage (H318) due to pH changes on moist mucosal surfaces.
Fluorine Substituent Thermal Decomposition CRITICAL: In a fire or high-heat decomposition (>200°C), this compound releases Hydrogen Fluoride (HF) gas, which is systemic and bone-seeking.[1]
Hydrochloride Salt Hygroscopicity & Dust The salt attracts moisture, causing clumping.[1] Dry manipulation generates fine, static-charged dust that is easily inhaled (H335).[1]

Senior Scientist Note: Treat this substance as Skin Corrosion Category 1B until specific tox data proves otherwise.[1] It is safer to over-protect against a potential corrosive than to under-protect an irritant that hydrolyzes on sweat.

The PPE Matrix: Layered Defense System

Standard lab coats are insufficient. Use this tiered approach.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.14 mm) or NeopreneFluorinated organics can exhibit deceptive permeation rates. The outer glove protects against mechanical abrasion; the inner glove is the final chemical barrier. Change immediately upon splash.
Ocular/Face Chemical Goggles (Indirect Vent) Safety glasses with side shields are inadequate for handling fine salt powders. Goggles seal the eyes against airborne dust that becomes acidic upon contact with tear fluid.
Respiratory Engineering Control First: Fume Hood.PPE: N95 (minimum) or P100 Half-MaskIf handling outside a hood (e.g., balance transfer), a P100 respirator is mandatory to prevent inhalation of the hydrochloride dust, which damages the upper respiratory tract.[1]
Body Tyvek® Lab Coat (or equivalent) Cotton coats absorb hygroscopic salts, holding them against the skin.[1] A non-woven, fluid-resistant material (Tyvek) sheds dust and prevents "wicking" of solutions.[1]
Operational Protocols
A. The "Zero-Contamination" Weighing Protocol

Handling static-prone salts requires specific mechanics to prevent aerosolization.

  • Static Neutralization: Use an ionizing anti-static gun on the weighing boat and spatula before touching the powder. Fluorinated salts are notorious for "jumping" due to static charge.

  • Draft Shielding: Perform all weighing inside a fume hood. If the balance is sensitive to air currents, use a weighted draft shield rather than turning off the hood fan.[1]

  • The "Drop" Technique: Do not tap the spatula against the boat. Roll the spatula handle to gently dislodge the powder. Tapping creates airborne particulates.

  • Solvent Trap: Keep a beaker of the reaction solvent (e.g., Methanol or DCM) inside the hood. Immediately rinse the spatula into this beaker after weighing to sequester residual solids.

B. Reaction Setup & Solubility
  • Solubility: Highly soluble in water and alcohols (MeOH, EtOH).[1] Sparingly soluble in non-polar ethers.

  • Exotherm: Dissolution in water or neutralization of the HCl salt with a base (e.g., TEA, NaOH) is exothermic .[1]

    • Protocol: Always add the salt to the solvent slowly. If neutralizing, cool the vessel to 0°C to prevent thermal runaway or vaporization of the free amine.[1]

Visualized Workflows
Figure 1: PPE Decision Logic

Determine the correct protection level based on the physical state of the reagent.[1]

PPE_Decision_TreeStartHandling (R)-2-Amino-3-fluoropropan-1-ol HClStatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionIn Solution (Liquid)State->SolutionSolid_RiskRisk: Dust Inhalation & StaticSolid->Solid_RiskSol_RiskRisk: Splash & PermeationSolution->Sol_RiskSolid_PPEREQUIRED:1. Chemical Goggles (Seal)2. N95/P100 Respirator3. Anti-static SpatulaSolid_Risk->Solid_PPESol_PPEREQUIRED:1. Face Shield (if >100mL)2. Double Nitrile Gloves3. Tyvek SleevesSol_Risk->Sol_PPE

Caption: Decision matrix for selecting PPE based on physical state hazards.

Figure 2: Emergency Spill Response

A standardized workflow for containing spills of fluorinated salts.

Spill_ResponseSpillSpill DetectedTypeType?Spill->TypeDryDry PowderType->DryWetLiquid SolutionType->WetAction_DryDO NOT SWEEPUse HEPA Vacuum orWet-Wipe MethodDry->Action_DryAction_WetAbsorb with VermiculiteDo NOT use Paper Towels(Combustible)Wet->Action_WetDisposalCollect in container labeled:'Halogenated Organic Solid'Action_Dry->DisposalAction_Wet->Disposal

Caption: Protocol for dry vs. wet spill containment to prevent aerosolization.

Emergency & Disposal Logistics
Firefighting (The HF Risk)

In the event of a fire involving this substance, standard ABC extinguishers are effective.[1] However, firefighters must wear full SCBA .[1]

  • Reasoning: Thermal decomposition of fluorinated amines releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). Inhalation of smoke from this specific fire can cause delayed pulmonary edema.

Disposal Strategy

Never dispose of this compound down the drain.

  • Segregation: Classify as "Halogenated Organic Waste." [2]

  • Labeling: Explicitly mark the tag with "Contains Fluorine" to alert waste handlers of potential HF generation during incineration.

  • Compatibility: Do not mix in waste streams containing strong oxidizers (e.g., Nitric Acid waste) or strong bases, as this may trigger exothermic decomposition in the waste drum.[1][3]

References
  • PubChem. (2025). (2R)-3-amino-2-fluoropropan-1-ol | C3H8FNO.[1][4] National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (2024). C&L Inventory: Amino-fluoro-propanol derivatives. [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.